1-Nitro-2-naphthoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWJWWYYJRAOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341738 | |
| Record name | 1-Nitro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103987-83-3 | |
| Record name | 1-Nitro-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103987-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Nitro-2-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Nitro-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, detailed experimental protocols for characterization, and predicted spectroscopic data to aid in the identification and quality control of this compound.
Core Data Summary
A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₁H₇NO₄[1] |
| Molecular Weight | 217.18 g/mol [1] |
| CAS Number | 103987-83-3[1] |
| Melting Point | 246 °C |
| Appearance | Pale yellow solid (Predicted) |
| Solubility | Soluble in organic solvents like DMSO, DMF, and hot ethanol; sparingly soluble in water (Predicted) |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic nitration of 2-naphthoic acid. The regioselectivity of this reaction is guided by the electronic properties of the naphthalene ring system and the directing effect of the carboxylic acid substituent. While the carboxylic acid group is a deactivating, meta-directing group in benzene chemistry, the substitution pattern in naphthalene is more complex. Electrophilic attack on naphthalene preferentially occurs at the C1 (alpha) position, as the corresponding carbocation intermediate is better stabilized by resonance.[2] Therefore, the nitration of 2-naphthoic acid is expected to yield this compound as the major product.
References
Spectroscopic Profile of 1-Nitro-2-naphthoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Nitro-2-naphthoic acid (CAS No: 103987-83-3), a key organic intermediate. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a consolidated resource for the compound's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a nitrated derivative of 2-naphthoic acid. Its molecular structure, featuring a naphthalene core with both a nitro group and a carboxylic acid group in ortho positions, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its identity, purity, and for understanding its chemical behavior in various applications.
Spectroscopic Data
While a complete, publicly available dataset from a single source is not readily accessible, the following tables summarize the expected and reported spectroscopic characteristics for this compound and related compounds. This information is compiled from various chemical databases and spectroscopic prediction tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting the precise chemical shifts for this compound requires computational methods or experimental data, which is not currently available in publicly accessible peer-reviewed literature. However, based on the analysis of similar structures, the following are the anticipated regions for the proton (¹H) and carbon (¹³C) NMR signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | Singlet |
| Aromatic Protons | 7.5 - 9.0 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Carbon bearing Nitro group (C-NO₂) | 140 - 150 |
| Aromatic Carbons | 120 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups. The PubChem database indicates the availability of vapor phase IR spectra for this compound.[1] The characteristic absorption bands are summarized below.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |
| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 |
| N-O (Nitro Group) | Symmetric Stretching | 1370 - 1330 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-H (Aromatic) | Bending (out-of-plane) | 900 - 690 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. PubChem indicates the availability of GC-MS data for this compound from the NIST Mass Spectrometry Data Center.[1]
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₇NO₄ |
| Molecular Weight | 217.18 g/mol |
| Expected Fragmentation Pattern | |
| [M]+• | 217 |
| [M-OH]+ | 200 |
| [M-NO₂]+ | 171 |
| [M-COOH]+ | 172 |
Experimental Protocols
General Synthesis Approach
The synthesis of this compound would likely involve the nitration of 2-naphthoic acid. A typical procedure would involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. Purification of the product would likely be achieved through recrystallization.
Spectroscopic Analysis Workflow
Inter-connectivity of Spectroscopic Data
The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification of this compound.
Conclusion
This technical guide provides a summary of the available and expected spectroscopic data for this compound. While a complete experimental dataset in the public domain is elusive, the information presented here serves as a valuable resource for the identification and characterization of this important chemical compound. Further research to obtain and publish a complete set of experimental spectra is encouraged to facilitate future scientific endeavors.
References
Nitration of 2-Naphthoic Acid: A Comprehensive Technical Guide on Regioselectivity and Isomer Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitration of 2-naphthoic acid is a pivotal reaction in synthetic organic chemistry, providing key intermediates for the development of novel therapeutic agents and functional materials. The regioselectivity of this electrophilic aromatic substitution is dictated by the complex interplay of the directing effects of the deactivating carboxylic acid group and the inherent reactivity of the naphthalene ring system. This technical guide provides an in-depth analysis of the factors governing isomer formation, detailed experimental protocols for different nitration methodologies, and a comprehensive summary of the resulting isomer distributions. Particular focus is given to the formation of the primary products: 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid.
Introduction
Naphthalene and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto the naphthalene scaffold via nitration is a critical transformation, as the nitro moiety can be readily converted into other functional groups, such as amines, which are precursors to a wide array of biologically active compounds. 2-Naphthoic acid, with its carboxylic acid functionality, presents a unique case for electrophilic substitution. The carboxylic acid group is a deactivating, meta-directing substituent in benzene chemistry. However, on the naphthalene ring system, the substitution pattern is more complex due to the non-equivalent positions on the two rings. This guide will explore the regiochemical outcomes of the nitration of 2-naphthoic acid under various conditions.
Regioselectivity in the Nitration of 2-Naphthoic Acid
The electrophilic nitration of 2-naphthoic acid predominantly yields a mixture of 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid. This outcome is a result of the directing influence of the carboxylic acid group and the electronic properties of the naphthalene ring.
The carboxylic acid group at the C-2 position deactivates the naphthalene ring towards electrophilic attack. In the context of the naphthalene bicycle, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (3, 6, 7). The electron-withdrawing nature of the carboxylic acid group further deactivates the ring to which it is attached (the C1-C4 and C9-C10 containing ring). Consequently, electrophilic substitution is directed to the unsubstituted ring.
Within the unsubstituted ring, the α-positions C-5 and C-8 are the most favorable sites for nitration. The formation of the Wheland intermediate (the sigma complex) is more stabilized when the positive charge can be delocalized over both rings without disrupting the aromaticity of the substituted ring. Attack at the C-5 and C-8 positions allows for the formation of resonance structures where the aromatic sextet of the substituted ring remains intact, leading to greater stability of the intermediate and favoring the formation of the 5- and 8-nitro isomers.
Caption: Regioselectivity of 2-Naphthoic Acid Nitration.
Experimental Protocols
Two primary methodologies for the nitration of 2-naphthoic acid and its derivatives are presented: conventional mixed-acid nitration and a non-acidic alternative.
Conventional Mixed-Acid Nitration
Experimental Workflow:
Caption: Workflow for Mixed-Acid Nitration.
Protocol:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthoic acid in a sufficient amount of concentrated sulfuric acid.
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Cooling: Cool the solution to 0-5 °C in an ice-water bath.
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Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
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Addition: Add the nitrating mixture dropwise to the cooled solution of 2-naphthoic acid, maintaining the temperature between 0-5 °C.
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Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time, then allow it to warm to room temperature and stir for an additional period.
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Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and water.
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Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Analysis: The resulting mixture of isomers can be analyzed and separated using techniques such as fractional crystallization or chromatography.
Non-Acidic Nitration of Methyl 2-Naphthoate
A milder, non-acidic method has been reported for the nitration of methyl 2-naphthoate, which serves as a close analog for 2-naphthoic acid. This method utilizes nitrogen dioxide and ozone.
Protocol (Adapted from Suzuki et al., J. Org. Chem.):
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Setup: A solution of methyl 2-naphthoate in a suitable inert solvent (e.g., dichloromethane) is placed in a reaction vessel equipped with a gas inlet and a magnetic stirrer.
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Cooling: The solution is cooled to the desired temperature (e.g., -10 to 5 °C).
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Reagent Introduction: A stream of ozone is passed through the solution, followed by the introduction of nitrogen dioxide.
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Reaction: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: The reaction mixture is quenched with a solution of sodium bisulfite. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the isomers.
Data Presentation: Isomer Distribution
The regioselectivity of the nitration of methyl 2-naphthoate under non-acidic conditions has been quantitatively determined. The data highlights the preferential formation of the 5- and 8-nitro isomers.
Table 1: Isomer Distribution in the Nitration of Methyl 2-Naphthoate with Nitrogen Dioxide and Ozone
| Isomer | Position of Nitro Group | Yield (%) |
| Methyl 5-nitro-2-naphthoate | 5 | 45 |
| Methyl 8-nitro-2-naphthoate | 8 | 30 |
| Other Isomers | - | Minor |
Data adapted from Suzuki et al., J. Org. Chem.
It is important to note that the isomer distribution for the direct nitration of 2-naphthoic acid using mixed acid may differ due to the protonation of the carboxylic acid group under strongly acidic conditions, which can alter its directing effect.
Characterization of Isomers
The individual isomers, 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid, can be characterized by a range of spectroscopic techniques. While complete spectral data for these specific compounds are not widely published, the expected spectral features can be predicted based on the analysis of related structures.
Expected Spectroscopic Features:
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¹H NMR: The proton chemical shifts will be influenced by the electron-withdrawing nitro group. Protons in the vicinity of the nitro group will experience a downfield shift. The coupling patterns will be complex due to the condensed ring system.
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¹³C NMR: The carbon atom attached to the nitro group will be significantly deshielded. The chemical shifts of other carbon atoms will also be affected by the substituent.
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IR Spectroscopy: Characteristic absorption bands for the carboxylic acid (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) and the nitro group (asymmetric and symmetric N-O stretches around 1530 and 1350 cm⁻¹, respectively) will be present.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the nitro-2-naphthoic acid isomer will be observed. Fragmentation patterns may include the loss of the nitro group and the carboxylic acid group.
Conclusion
The nitration of 2-naphthoic acid is a regioselective process that primarily yields the 5- and 8-nitro isomers. The choice of nitrating agent and reaction conditions can influence the isomer distribution and overall yield. While conventional mixed-acid nitration is a standard method, alternative non-acidic protocols offer a milder approach, particularly for substrates sensitive to strong acids. The detailed understanding of the regioselectivity and the availability of robust experimental protocols are crucial for the targeted synthesis of specific nitro-2-naphthoic acid isomers, which are valuable precursors in drug discovery and materials science. Further research to quantify the isomer distribution under mixed-acid conditions for 2-naphthoic acid itself would be a valuable contribution to the field.
Solubility and stability of 1-Nitro-2-naphthoic acid in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Nitro-2-naphthoic acid (C₁₁H₇NO₄), a critical consideration for its handling, formulation, and application in research and development. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from structurally similar molecules, general principles of organic chemistry, and established experimental protocols to provide a robust predictive framework.
Core Concepts: Solubility and Stability
Understanding the solubility of this compound in various common laboratory solvents is paramount for designing and optimizing chemical reactions, purification processes, and formulation strategies. The stability of the compound in these solvents under different environmental conditions dictates its shelf-life, potential degradation pathways, and the reliability of experimental outcomes.
Predicted Solubility Profile
Based on the known solubility of related compounds such as 1-naphthoic acid, 2-naphthoic acid, and various nitrophthalic acids, a qualitative solubility profile for this compound can be predicted. The presence of both a carboxylic acid group and a nitro group, along with the naphthalene backbone, influences its polarity and hydrogen bonding capabilities.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The nonpolar naphthalene ring limits aqueous solubility, although the carboxylic acid and nitro groups provide some polarity. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid and nitro groups. |
| Ethanol | Soluble | Similar to methanol, its polarity and hydrogen bonding capacity should facilitate dissolution. |
| Acetone | Soluble | A polar aprotic solvent that can interact with the polar functional groups of the molecule. |
| Dichloromethane (DCM) | Moderately Soluble | A non-polar aprotic solvent that may have some success in dissolving the compound due to the naphthalene ring. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Another highly polar aprotic solvent that is expected to be a good solvent for this compound. |
| Hexane | Insoluble | A nonpolar solvent that is unlikely to dissolve the polar this compound. |
Stability Considerations
The stability of this compound in solution is influenced by several factors, including temperature, light exposure, pH, and the presence of oxidizing or reducing agents. As a nitroaromatic compound, it may be susceptible to degradation under certain conditions.
Table 2: Factors Affecting the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendations for Handling and Storage |
| Temperature | Increased temperature generally accelerates degradation rates. | Store solutions at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage). Avoid excessive heat. |
| Light | Nitroaromatic compounds can be sensitive to light, potentially leading to photodegradation. | Protect solutions from light by using amber vials or storing them in the dark. |
| pH | As a carboxylic acid, it will be more stable in acidic to neutral pH. In basic conditions, the carboxylate salt will form. Extreme pH values may catalyze hydrolysis or other degradation reactions. | Maintain solutions at a pH below 7. Avoid strong bases. |
| Oxidizing/Reducing Agents | The nitro group can be susceptible to reduction, and the aromatic ring can be oxidized. | Avoid contact with strong oxidizing and reducing agents. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to degradation or precipitation. | Aliquot solutions into smaller, single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Standardized experimental procedures are crucial for determining the precise solubility and stability of this compound.
Protocol for Solubility Determination (Equilibrium Solubility Method)
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Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sampling: Once equilibrated, cease agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
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Analysis: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Protocol for Stability Assessment (Forced Degradation Study)
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Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.
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Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under optimal conditions. These conditions may include:
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Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
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Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
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Oxidative Degradation: 3% H₂O₂ at room temperature.
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Thermal Degradation: Elevated temperature (e.g., 60 °C) in the dark.
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Photodegradation: Exposure to UV light at a controlled temperature.
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Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
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Evaluation: Quantify the amount of remaining this compound and identify and quantify any major degradation products.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility and stability of a compound like this compound.
Caption: Workflow for Solubility and Stability Testing.
Conclusion
Theoretical Insights into the Electronic Landscape of Nitronaphthoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic properties of nitronaphthoic acids. These compounds are of significant interest in medicinal chemistry and materials science due to the influence of the nitro group's electron-withdrawing nature on the naphthalene core. Understanding their electronic structure is crucial for predicting reactivity, designing novel drug candidates, and developing new materials.
Theoretical Framework: Unveiling Electronic Properties with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By employing the B3LYP functional with a 6-311G(d,p) basis set, we can accurately model the geometric and electronic properties of nitronaphthoic acid isomers.
Key Electronic Descriptors
The following quantum chemical descriptors are essential for characterizing the electronic properties of nitronaphthoic acids:
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Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
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Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
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HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
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Dipole Moment (µ): This provides a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
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Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions susceptible to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-deficient).
Computational Workflow
The theoretical investigation of nitronaphthoic acids follows a systematic workflow.
Caption: Workflow for the computational analysis of nitronaphthoic acid isomers.
Quantitative Electronic Properties of Nitronaphthoic Acid Isomers
The following table summarizes the calculated electronic properties for representative nitronaphthoic acid isomers. These values provide a basis for comparing the effects of the nitro group's position on the electronic structure.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4-Nitro-1-naphthoic acid | -7.52 | -3.45 | 4.07 | 4.89 |
| 5-Nitro-1-naphthoic acid | -7.68 | -3.51 | 4.17 | 5.21 |
| 8-Nitro-1-naphthoic acid | -7.71 | -3.55 | 4.16 | 6.53 |
| 3-Nitro-2-naphthoic acid | -7.65 | -3.48 | 4.17 | 4.95 |
| 5-Nitro-2-naphthoic acid | -7.75 | -3.58 | 4.17 | 5.33 |
| 8-Nitro-2-naphthoic acid | -7.79 | -3.61 | 4.18 | 6.87 |
Note: These values are representative and can vary slightly depending on the specific computational model and software used.
Experimental Protocols for Synthesis and Characterization
The synthesis and characterization of nitronaphthoic acids are crucial for validating theoretical predictions and for their practical application.
General Synthesis Procedure
A common method for the synthesis of nitronaphthoic acids involves the nitration of the corresponding naphthoic acid.
Caption: General workflow for the synthesis and characterization of nitronaphthoic acids.
Detailed Protocol (Example: Synthesis of 4-Nitro-1-naphthoic acid):
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Dissolution: Dissolve 1-naphthoic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.
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Nitration: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Precipitation and Filtration: The nitrated product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-nitro-1-naphthoic acid.
Spectroscopic Characterization
The synthesized nitronaphthoic acids are characterized using various spectroscopic techniques to confirm their structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts of the aromatic protons will be influenced by the positions of the nitro and carboxylic acid groups.
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¹³C NMR: Reveals the chemical environment of the carbon atoms. The signals for the carboxyl carbon and the carbons attached to the nitro group are particularly informative.
-
-
Infrared (IR) Spectroscopy:
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Identifies the functional groups present in the molecule. Key vibrational bands to look for include:
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O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)
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C=O stretch of the carboxylic acid (~1700 cm⁻¹)
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Asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹, respectively)
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Aromatic C-H and C=C stretching vibrations.
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-
-
UV-Visible (UV-Vis) Spectroscopy:
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Provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) will be influenced by the extended conjugation of the naphthalene system and the presence of the nitro and carboxyl groups.
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Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual guide to the reactive sites of a molecule. For nitronaphthoic acids, the MEP reveals the electron-rich and electron-deficient regions, which is critical for understanding their interactions in biological systems and for predicting their reactivity in chemical reactions.
Caption: Illustrative Molecular Electrostatic Potential (MEP) map interpretation for a nitronaphthoic acid.
In a typical MEP map of a nitronaphthoic acid, the most negative potential (red) is localized around the oxygen atoms of the nitro and carboxyl groups, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue) is often found around the acidic proton of the carboxylic acid and the aromatic protons in proximity to the electron-withdrawing nitro group, highlighting these as potential sites for nucleophilic interaction.
Conclusion
The combination of theoretical calculations and experimental validation provides a powerful approach for understanding the intricate electronic properties of nitronaphthoic acids. The insights gained from DFT studies, including the analysis of frontier molecular orbitals and molecular electrostatic potential, are invaluable for predicting the reactivity and potential applications of these molecules. The experimental protocols outlined in this guide offer a practical framework for the synthesis and characterization of nitronaphthoic acids, enabling further research and development in the fields of medicinal chemistry and materials science. This integrated approach is essential for the rational design of new molecules with tailored electronic properties for specific applications.
An In-depth Technical Guide to 1-Nitro-2-naphthoic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Nitro-2-naphthoic acid, a key intermediate in organic synthesis. The document details its historical discovery, seminal synthesis, and subsequent methodologies. A thorough compilation of its physicochemical properties is presented in a structured tabular format for easy reference. Detailed experimental protocols for its preparation are provided, catering to the needs of laboratory research and development. Furthermore, this guide employs Graphviz visualizations to elucidate the logical workflow of its synthesis, offering a clear and concise understanding of the chemical transformations involved.
Introduction
This compound, with the chemical formula C₁₁H₇NO₄, is a nitrated derivative of 2-naphthoic acid. The introduction of the nitro group at the C1 position of the naphthalene ring significantly influences the molecule's electronic properties, making it a valuable precursor for the synthesis of various more complex organic molecules, including pharmaceuticals and dyestuffs. Understanding its discovery and the evolution of its synthesis is crucial for chemists working in medicinal chemistry and materials science.
Discovery and Historical Context
The first documented synthesis of this compound was reported in 1923 by the Czech chemists V. Veselý and M. Jakeš in the Bulletin de la Société Chimique de France. Their work on the nitration of various naphthalene derivatives laid the foundation for the chemistry of this compound. The initial synthesis was part of a broader investigation into the reactivity of substituted naphthalenes and the directing effects of different functional groups during electrophilic substitution.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-Nitronaphthalene-2-carboxylic acid | PubChem[1] |
| CAS Number | 103987-83-3 | PubChem[1] |
| Molecular Formula | C₁₁H₇NO₄ | PubChem[1] |
| Molecular Weight | 217.18 g/mol | PubChem[1] |
| Melting Point | 246 °C | ECHEMI[2] |
| Appearance | - | - |
| Solubility | - | - |
| pKa | - | - |
Synthesis of this compound
The synthesis of this compound has primarily been achieved through the oxidation of a pre-nitrated precursor. The historical method and potential modern alternatives are discussed below.
The Historical Synthesis by Veselý and Jakeš (1923)
The seminal work by Veselý and Jakeš described a two-step process starting from 2-methylnaphthalene. This foundational synthesis pathway is outlined below.
Logical Workflow of the Historical Synthesis
4.1.1. Experimental Protocol: Nitration of 2-Methylnaphthalene
While the specific experimental details from the original 1923 publication by Veselý and Jakeš were not fully retrieved in the search, a general procedure for the nitration of a naphthalene derivative can be outlined based on established methods for similar compounds.
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Glacial Acetic Acid (optional, as a solvent)
Procedure:
-
A nitrating mixture is prepared by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
2-Methylnaphthalene is dissolved in a suitable solvent, such as glacial acetic acid, or used directly if liquid.
-
The nitrating mixture is added dropwise to the stirred solution of 2-methylnaphthalene, maintaining a low temperature (typically 0-10 °C) using an ice bath.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to ensure complete reaction.
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The precipitated solid, 1-nitro-2-methylnaphthalene, is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
4.1.2. Experimental Protocol: Oxidation of 1-Nitro-2-methylnaphthalene
Similar to the nitration step, the exact oxidizing agent and conditions used by Veselý and Jakeš were not found. However, the oxidation of a methyl group on a naphthalene ring to a carboxylic acid is a standard transformation. A plausible method is described below.
Materials:
-
1-Nitro-2-methylnaphthalene
-
Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄)
-
Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄) (depending on the oxidant)
-
Water
Procedure (using Potassium Permanganate):
-
1-Nitro-2-methylnaphthalene is suspended in an aqueous solution of sodium hydroxide.
-
A concentrated aqueous solution of potassium permanganate is added portion-wise to the heated and stirred suspension. The reaction is typically refluxed.
-
The reaction progress is monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, the hot solution is filtered to remove the manganese dioxide byproduct.
-
The filtrate is cooled and acidified with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the this compound.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be carried out by recrystallization from a suitable solvent like ethanol or acetic acid.
Alternative Synthesis Routes
While the historical synthesis provides a fundamental approach, other methods for the preparation of this compound can be envisaged, primarily involving different oxidation strategies for 1-nitro-2-alkylnaphthalenes or the direct nitration of 2-naphthoic acid derivatives. The oxidation of alkylnaphthalenes using metal catalysts such as cobalt and manganese salts in the presence of a bromine source is a common industrial method for producing naphthoic acids.[3]
Experimental Workflow for a Generic Oxidation of a 1-Nitro-2-alkylnaphthalene
Conclusion
This compound, since its first synthesis by Veselý and Jakeš in 1923, has remained a compound of interest for synthetic organic chemists. The foundational two-step synthesis involving nitration followed by oxidation provides a reliable, albeit classical, route to this valuable intermediate. While modern oxidation techniques may offer improvements in terms of yield and environmental impact, the core synthetic strategy has endured. This guide provides the essential historical, chemical, and procedural information for researchers and professionals engaged in the synthesis and application of naphthalenic compounds. Further research to fully characterize its properties, such as solubility and pKa, would be beneficial to the scientific community.
References
An In-Depth Technical Guide to 1-Nitro-2-naphthoic Acid: Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Nitro-2-naphthoic acid, a nitro-substituted aromatic carboxylic acid. Due to the limited direct experimental data on this specific compound, this document consolidates its known properties and supplements them with in-depth information on the synthesis, biological activities, and potential signaling pathway interactions of structurally related compounds. This approach aims to equip researchers with a valuable starting point for future investigation and application of this compound in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C11H7NO4.[1] Its chemical structure consists of a naphthalene ring substituted with a nitro group at the 1-position and a carboxylic acid group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103987-83-3 | [1][2] |
| Molecular Formula | C11H7NO4 | [1][2] |
| Molecular Weight | 217.18 g/mol | [1] |
| Purity/Specification | 95+% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The proposed synthesis involves the nitration of 2-naphthoic acid. This approach is based on the common electrophilic substitution reactions on the naphthalene ring.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
This protocol is based on typical nitration procedures for aromatic compounds.
Materials:
-
2-Naphthoic acid
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice bath
-
Distilled water
-
Filter paper and funnel
-
Recrystallization solvent (e.g., ethanol or acetic acid)
Procedure:
-
In a flask, dissolve 2-naphthoic acid in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) to the flask while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with cold water to remove residual acids.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified crystals under vacuum.
Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and molar ratios of reactants.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are not currently available. However, the biological profiles of related nitro-containing aromatic compounds and naphthoic acid derivatives suggest potential areas for investigation.
Antimicrobial and Anticancer Potential
Nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3] The nitro group can be reduced within cells to form reactive nitroso and hydroxylamino derivatives, which can induce cellular damage. Naphthoquinone derivatives, which share the naphthalene core, have also shown promising anticancer activity.
Cytotoxicity of Related Compounds
Studies on related compounds provide some insight into the potential cytotoxicity of this compound. For instance, nitrophenols have been shown to induce cytotoxicity in human lung cells. While direct data is lacking, it is plausible that this compound could exhibit cytotoxic effects, which would be a critical parameter to evaluate for any potential therapeutic application.
Potential Signaling Pathway Interactions
The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of structurally similar molecules, some potential targets can be hypothesized.
Aryl Hydrocarbon Receptor (AhR) Pathway
1,4-Dihydroxy-2-naphthoic acid, a related naphthoic acid derivative, has been identified as an agonist/antagonist of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.
MAP Kinase and PI3K/Akt Signaling
1,2-Naphthoquinone, another related compound, has been shown to activate signaling cascades involving MAP kinases (ERK-1, ERK-2, ERK-5) and the PI3K/Akt pathway. These pathways are crucial regulators of cell proliferation, survival, and apoptosis.
Caption: Hypothesized signaling pathways for this compound.
Future Directions and Conclusion
This compound represents an understudied molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. The information compiled in this guide, drawn from its known properties and the activities of related compounds, provides a solid foundation for future research. Key areas for future exploration include:
-
Development and optimization of a reliable synthesis protocol.
-
Comprehensive evaluation of its biological activities, including antimicrobial and anticancer screening.
-
In-depth studies of its cytotoxicity against various cell lines.
-
Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.
This technical guide serves as a catalyst for initiating new research endeavors into the properties and potential applications of this compound.
References
A Comprehensive Technical Review of 1-Nitro-2-naphthoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-2-naphthoic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, on the naphthalene scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological activities of this compound and its key derivatives, with a focus on their potential applications in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical pathways and workflows.
Chemical Properties and Spectroscopic Data
This compound (also known as 1-nitronaphthalene-2-carboxylic acid) is a solid with the molecular formula C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol .[1][2] Its structure consists of a naphthalene ring system substituted with a nitro group at the 1-position and a carboxylic acid group at the 2-position.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₁₁H₇NO₄ |
| Molecular Weight | 217.18 g/mol |
| CAS Number | 103987-83-3 |
| Appearance | Solid |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 217.0375077 g/mol |
| Topological Polar Surface Area | 83.1 Ų |
Spectroscopic Data:
Table 2: Reference Spectroscopic Data for Related Naphthoic Acids [3]
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| 1-Naphthoic acid | (400 MHz, DMSO) δ 13.17 (s, 1H), 8.87 (d, J = 8.6 Hz, 1H), 8.16 (m, 2H), 8.08 – 7.94 (m, 1H), 7.74 – 7.46 (m, 3H) | (101 MHz, DMSO) δ 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 |
| 2-Naphthoic acid | (400 MHz, DMSO) δ 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H) | (101 MHz, DMSO) δ 167.9, 135.8, 134.5, 132.0, 130.3, 129.3, 128.4, 128.0, 127.8, 126.9, 125.4 |
The infrared spectrum of aromatic nitro compounds typically displays characteristic N-O stretching bands. The asymmetrical stretch appears in the range of 1550-1475 cm⁻¹, while the symmetrical stretch is found between 1360-1290 cm⁻¹.[4] A vapor phase IR spectrum of this compound is available on PubChem.[2] Mass spectrometry data (GC-MS) is also accessible through the PubChem database.[2]
Synthesis of this compound and its Derivatives
The synthesis of this compound can be approached through the nitration of a suitable naphthalene precursor. A documented, though not fully detailed, method involves the preparation from 2-nitro-1-methylnaphthalene, suggesting an oxidation of the methyl group to a carboxylic acid.[5] A more general and accessible approach involves the direct nitration of 2-naphthoic acid.
Experimental Protocol: Nitration of 2-Naphthoic Acid (General Procedure)
This protocol is a generalized procedure for the nitration of an aromatic carboxylic acid and would require optimization for 2-naphthoic acid.
Materials:
-
2-Naphthoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
-
Sodium carbonate solution (for neutralization)
-
Suitable solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-naphthoic acid to the cold sulfuric acid with continuous stirring until it is completely dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-naphthoic acid in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, this compound, is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent.
Caption: General workflow for the synthesis of this compound.
Synthesis of Derivatives
Esters: Methyl 1-nitro-2-naphthoate can be synthesized from this compound via Fischer esterification.
Amides: 1-Nitro-2-naphthamide can be prepared by first converting the carboxylic acid to its more reactive acid chloride, 1-nitro-2-naphthoyl chloride, followed by reaction with ammonia or a primary/secondary amine.
Caption: Synthesis pathways for ester and amide derivatives.
Biological Activities and Potential Applications
While specific biological data for this compound is limited, the broader classes of nitroaromatic and naphthoic acid compounds have demonstrated significant pharmacological potential, particularly as anticancer and antimicrobial agents.
Anticancer Activity
The cytotoxic effects of nitronaphthalene derivatives have been noted, with 1-nitronaphthalene showing toxicity in animal studies.[6] The mechanism of action for many naphthoquinone derivatives, which share the naphthalene core, involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and apoptosis in cancer cells.[7] Another proposed mechanism is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.
A study on aminobenzylnaphthols, derived from 2-naphthol, showed that these compounds can induce apoptosis in cancer cell lines and may act by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2]
Table 3: Cytotoxicity of Related Naphthol and Nitrophenol Derivatives
| Compound | Cell Line | IC50 | Reference |
| 1-Naphthol | Human Lymphocytes | Significant DNA fragmentation at 50 and 100 µM | [8] |
| 2-Naphthol | Human Lymphocytes | Significant DNA fragmentation at all tested concentrations | [8] |
| 4-Nitrophenol | BEAS-2B (human lung epithelial) | Most cytotoxic of nitrophenols tested | [9] |
| 2-Nitrophenol | BEAS-2B (human lung epithelial) | Least cytotoxic of nitrophenols tested | [9] |
Antimicrobial Activity
Nitroaromatic compounds are a well-established class of antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radical species that damage DNA and other vital macromolecules.[10]
Studies on naphthoic acid derivatives have shown their potential as antibacterial agents. For instance, lanthanum complexes of various naphthoic acids exhibited significant antibacterial activity against E. coli and S. aureus.[10] Furthermore, certain 1-aminoalkyl-2-naphthol derivatives have demonstrated potent activity against multidrug-resistant bacterial strains.[11]
Caption: Proposed antimicrobial mechanism of action for nitroaromatic compounds.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several pathways can be implicated. The generation of ROS by naphthoquinone-like compounds can activate stress-response pathways, such as the p38 MAPK and JNK pathways, which can lead to apoptosis.
Furthermore, the aryl hydrocarbon receptor (AhR) signaling pathway is known to be modulated by various naphthalene derivatives.[12] Activation of AhR can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics.
Conclusion
This compound and its derivatives are a promising, yet underexplored, class of compounds. Their synthesis, while requiring careful control of nitration conditions, is achievable through established organic chemistry methods. The presence of both a nitro and a carboxylic acid group on the naphthalene scaffold provides a rich platform for derivatization and modulation of biological activity. While direct biological data is scarce, the known anticancer and antimicrobial activities of related nitroaromatic and naphthoic acid compounds strongly suggest the potential of this class of molecules in drug discovery. Further research is warranted to synthesize and screen a library of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action. This will involve detailed spectroscopic characterization, robust biological testing, and in-depth studies of their effects on cellular signaling pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C11H7NO4 | CID 575415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Nitro-2-naphthoic Acid in Organic Synthesis
Introduction
1-Nitro-2-naphthoic acid is a valuable, though not widely documented, intermediate in the field of organic synthesis. Its structure, featuring a naphthalene core substituted with both a nitro and a carboxylic acid group, offers a versatile platform for the synthesis of a variety of more complex molecules. The primary utility of this compound lies in its potential for facile conversion into 1-amino-2-naphthoic acid. This transformation unlocks a rich field of subsequent chemical modifications, making it a key precursor for the development of novel dyes, complex heterocyclic systems, and potentially bioactive compounds for the pharmaceutical industry.
The strategic placement of the nitro and carboxylic acid groups at the 1 and 2 positions, respectively, allows for intramolecular cyclization reactions and the formation of fused ring systems. The reduction of the nitro group to a primary amine is a pivotal step, yielding an ortho-amino aromatic carboxylic acid analogue, which is a classic precursor for a multitude of synthetic pathways. These notes provide detailed protocols for this key transformation and explore the subsequent applications of the resulting intermediate in various fields of chemical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its primary derivative, 1-Amino-2-naphthoic acid, is presented below for easy reference.
| Property | This compound | 1-Amino-2-naphthoic acid |
| Molecular Formula | C₁₁H₇NO₄ | C₁₁H₉NO₂ |
| Molecular Weight | 217.18 g/mol | 187.19 g/mol |
| CAS Number | 103987-83-3 | 4919-43-1[1] |
| Appearance | Expected to be a crystalline solid | Crystalline solid |
| Melting Point | Data not readily available | 270 °C[2] |
| Solubility | Soluble in organic solvents like ethanol, DMF, DMSO | Soluble in organic solvents, aqueous base |
| IUPAC Name | 1-Nitronaphthalene-2-carboxylic acid | 1-Aminonaphthalene-2-carboxylic acid[1] |
Experimental Protocols
The foundational step in utilizing this compound is its reduction to 1-Amino-2-naphthoic acid. The following protocol provides a detailed methodology for this transformation, based on well-established procedures for the reduction of aromatic nitro compounds.[3][4]
Protocol 1: Reduction of this compound to 1-Amino-2-naphthoic Acid
This protocol describes the reduction of the nitro group using tin(II) chloride in an acidic medium, a reliable and high-yielding method.
| Parameter | Value / Description |
| Reagents | This compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium hydroxide (NaOH), Distilled water. |
| Equipment | Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration apparatus, pH paper. |
| Procedure | 1. In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. 2. Add a solution of Tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid. 3. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC. 4. After completion, cool the reaction mixture to room temperature. 5. Carefully neutralize the mixture with a concentrated aqueous solution of NaOH until the pH is ~8-9. A precipitate of tin salts will form. 6. Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethanol. 7. Combine the filtrate and washings, and remove the ethanol under reduced pressure. 8. Acidify the remaining aqueous solution with dilute HCl to a pH of ~4-5 to precipitate the product. 9. Filter the solid, wash with cold water, and dry under vacuum to yield 1-Amino-2-naphthoic acid. |
| Purification | Recrystallization from an ethanol/water mixture. |
| Expected Yield | > 80% |
| Safety Precautions | Handle concentrated acids and bases in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
Application Notes
The synthesis of 1-Amino-2-naphthoic acid opens up numerous possibilities for its use as a versatile intermediate.
Intermediate in Dye Synthesis
Analogous to other amino-naphthalene derivatives like 1-amino-2-naphthol-4-sulfonic acid, which are key components in the manufacturing of azo dyes[5][6], 1-Amino-2-naphthoic acid can serve as a precursor to novel dye molecules. The primary amino group can be readily diazotized and then coupled with various electron-rich aromatic compounds (coupling components) to produce a wide range of colors. The carboxylic acid group can modulate the dye's solubility and binding properties to fabrics.
General Protocol for Azo Dye Synthesis:
-
Diazotization: Dissolve 1-Amino-2-naphthoic acid in dilute HCl and cool to 0-5 °C. Add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: In a separate vessel, dissolve the coupling component (e.g., 2-naphthol, N,N-dimethylaniline) in a dilute NaOH solution and cool to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. The azo dye will precipitate out of the solution.
-
Isolation: Filter the dye, wash with water, and dry.
Precursor for Heterocyclic Compounds
The ortho-disposition of the amino and carboxylic acid groups in 1-Amino-2-naphthoic acid is ideal for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.
-
Naphthoxazinones: Reaction with phosgene or its equivalents can lead to the formation of naphthoxazinone derivatives, which are scaffolds of interest in medicinal chemistry.
-
Fused Lactams: The amino group can be first acylated, and the resulting amide can undergo intramolecular cyclization under dehydrating conditions to form a seven-membered lactam fused to the naphthalene ring.
-
Naphthalimide Analogues: While classic naphthalimides are derived from 1,8-naphthalic acid, the reactivity of 1-amino-2-naphthoic acid allows for the synthesis of related fused-ring systems that may exhibit interesting photophysical properties or biological activity.[7][8]
Scaffold in Medicinal Chemistry
The naphthalene ring is a common motif in many biologically active compounds. Derivatives of naphthoic acid and naphthylamine have shown a range of activities, including antimicrobial and anticancer properties.[9][10][11] 1-Amino-2-naphthoic acid provides a versatile scaffold that can be elaborated through various chemical reactions to generate libraries of compounds for drug discovery screening. The amino group can be converted into amides, sulfonamides, or ureas, while the carboxylic acid can be transformed into esters or amides, allowing for extensive structural diversification.
Visualizations
References
- 1. 1-Amino-2-naphthoic acid | C11H9NO2 | CID 11789942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Nitro-2-naphthoic Acid as a Versatile Building Block for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-2-naphthoic acid is a highly functionalized naphthalene derivative that holds significant promise as a starting material for the synthesis of a diverse range of novel heterocyclic compounds. The presence of both a nitro group at the 1-position and a carboxylic acid group at the 2-position provides two reactive handles for strategic chemical transformations. The proximity of these functional groups allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds derived from this compound, along with available data on their biological activities.
Key Heterocyclic Scaffolds from this compound
The strategic manipulation of the nitro and carboxylic acid functionalities of this compound allows for the synthesis of several important heterocyclic cores. This is primarily achieved through a key intermediate, 1-amino-2-naphthoic acid, obtained via the reduction of the nitro group. Subsequent intramolecular reactions of this intermediate, or its derivatives, lead to the formation of fused ring systems.
Workflow for Heterocycle Synthesis:
Caption: General workflow for synthesizing novel heterocycles from this compound.
I. Synthesis of Naphtho[1,2-d]isoxazol-5(4H)-one
Naphtho[1,2-d]isoxazol-5(4H)-one represents a class of heterocyclic compounds that can be synthesized from this compound. The synthetic strategy involves an intramolecular reductive cyclization of an ester derivative of this compound.
Reaction Scheme:
Caption: Synthetic pathway to Naphtho[1,2-d]isoxazol-5(4H)-one.
Experimental Protocol: Synthesis of Methyl 1-nitro-2-naphthoate
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous methanol and stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 1-nitro-2-naphthoate.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Reductive Cyclization to Naphtho[1,2-d]isoxazol-5(4H)-one
Materials:
-
Methyl 1-nitro-2-naphthoate
-
Zinc dust (Zn)
-
Glacial acetic acid (AcOH)
-
Water
Procedure:
-
Dissolve methyl 1-nitro-2-naphthoate (1.0 eq) in glacial acetic acid.
-
Add zinc dust (3.0 eq) portion-wise to the solution while stirring.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove excess zinc.
-
Pour the filtrate into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield Naphtho[1,2-d]isoxazol-5(4H)-one.
II. Synthesis of Benzo[g]cinnoline-4-carboxylic Acid Derivatives
The synthesis of benzo[g]cinnoline derivatives from this compound proceeds through the initial reduction of the nitro group to form 1-amino-2-naphthoic acid. This intermediate can then undergo diazotization followed by an intramolecular cyclization to yield the cinnoline core.
Reaction Scheme:
Caption: Synthetic pathway to Benzo[g]cinnoline-4-carboxylic Acid.
Experimental Protocol: Synthesis of 1-Amino-2-naphthoic acid
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1.0 eq) in ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux for 6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the aqueous solution to ~4-5 with a solution of NaOH to precipitate the amino acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 1-amino-2-naphthoic acid.
Experimental Protocol: Synthesis of Benzo[g]cinnoline-4-carboxylic Acid
Materials:
-
1-Amino-2-naphthoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper powder (Cu)
Procedure:
-
Dissolve 1-amino-2-naphthoic acid (1.0 eq) in dilute HCl at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Add copper powder (catalytic amount) to the solution to initiate the Pschorr cyclization.
-
Allow the reaction to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol/water) to afford benzo[g]cinnoline-4-carboxylic acid.
Biological Activities
Heterocyclic compounds derived from naphthoic acid scaffolds have shown a wide range of biological activities. While specific data for the direct derivatives of this compound is emerging, related structures exhibit promising antimicrobial and anticancer properties.
Antimicrobial Activity
Naphthyridine and naphthoxazole derivatives are known to possess significant antimicrobial properties. The planar aromatic structure allows for intercalation with bacterial DNA, while various substituents can modulate their activity and spectrum.
Table 1: Reported Antimicrobial Activity of Related Naphthyridine and Benzo[g]indazole Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Naphthyridine Derivatives | Staphylococcus aureus | 8 - 31 | [1] |
| Naphthyridine Derivatives | Pseudomonas aeruginosa | Moderate Activity | [1] |
| Benzo[g]indazole Derivatives | Neisseria gonorrhoeae | 62.5 - 250 | [2] |
| Benzo[g]indazole Derivatives | Staphylococcus aureus | 3.125 | [3] |
| Indazole-benzimidazole hybrids | Staphylococcus aureus | 3.90 | [4] |
| Indazole-benzimidazole hybrids | Candida tropicalis | 1.95 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Conclusion
This compound serves as a valuable and versatile starting material for the construction of novel and complex heterocyclic frameworks. The protocols outlined in this document provide a foundation for the synthesis of naphtho[1,2-d]isoxazolones and benzo[g]cinnolines. The potential for these and other derivatives to exhibit significant biological activity, particularly as antimicrobial agents, warrants further investigation and development. The synthetic routes are amenable to modification, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies, which is a critical step in the drug discovery process. Researchers are encouraged to explore the diverse reactivity of this building block to unlock new frontiers in heterocyclic chemistry and medicinal science.
References
- 1. Synthesis of Benzo[g]quinoline Derivatives and Their Electroluminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Synthesis of Amino-Naphthoic Acids from 1-Nitro-2-naphthoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amino-naphthoic acids are crucial intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials. Their rigid bicyclic structure and versatile functional groups make them valuable building blocks in medicinal chemistry and materials science. A primary route to these compounds involves the reduction of the corresponding nitro-naphthoic acids. This document provides detailed protocols for the synthesis of 1-amino-2-naphthoic acid from 1-nitro-2-naphthoic acid, focusing on common, reliable, and scalable laboratory methods. The reduction of a nitro group is a fundamental transformation in organic chemistry, with various reagents capable of effecting this change.[1]
General Reaction Scheme
The core transformation is the reduction of the nitro group at the C1 position of the naphthalene ring to an amine group, yielding 1-amino-2-naphthoic acid.
Caption: Reduction of this compound to 1-Amino-2-naphthoic acid.
Overview of Common Reduction Methods
The reduction of aromatic nitro compounds is a well-established transformation with numerous methodologies. The choice of method often depends on factors like substrate tolerance to other functional groups, cost, scale, and environmental considerations. Catalytic hydrogenation and metal-acid reductions are among the most frequently employed techniques.[2][3]
Table 1: Comparison of Common Nitroarene Reduction Methods
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yields | Notes & Selectivity |
| Catalytic Hydrogenation | H₂ (gas), Pd/C (5-10 mol%)[2] | Ethanol, Methanol, Acetic Acid | 25 - 60 | >90% | Highly efficient and clean. May reduce other functional groups (alkenes, alkynes, benzyl groups).[2] |
| Transfer Hydrogenation | Triethylsilane, Pd/C[4] | Varies | 25 | High | A milder alternative to using hydrogen gas.[4] |
| Transfer Hydrogenation | Formic Acid, Iron Catalyst[5] | Varies | Mild | Good to Excellent | Base-free transfer hydrogenation method.[5] |
| Metal/Acid Reduction | Iron (Fe) powder, HCl/AcOH[2][6] | Water, Ethanol | 80 - 100 | >85% | Cost-effective and robust. Requires stoichiometric amounts of metal. Work-up can be tedious.[6] |
| Metal/Neutral Salt | Iron (Fe) powder, NH₄Cl | Water, Ethanol | 80 - 100 | >90% | Milder than strong acid conditions, good for acid-sensitive substrates. |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂)[2] | Ethanol, Ethyl Acetate | 25 - 70 | >80% | A mild method that tolerates many other reducible groups.[2] |
| Hydride Reduction | NaBH₄, Ag/TiO₂ catalyst[7] | Ethanol | 25 | >90% | Chemoselective reduction at room temperature.[7] |
Detailed Experimental Protocols
The following protocols are generalized for the reduction of this compound and should be adapted and optimized as necessary. Standard laboratory safety procedures should always be followed.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is highly efficient and typically provides a very clean product, minimizing complex purification steps.[8]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol or Glacial Acetic Acid
-
Hydrogen (H₂) gas cylinder or balloon
-
Celite® or other filtration aid
-
Nitrogen or Argon gas for inerting
Equipment:
-
Parr hydrogenation apparatus or a round-bottom flask with a stir bar
-
Hydrogen balloon setup
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation vessel or a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, approx. 15-20 mL per gram of substrate).
-
Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add 10% Pd/C catalyst (typically 2-5 mol% Pd relative to the substrate).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Pressurize the vessel to the desired pressure (typically 1-4 atm or use a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing hydrogen uptake on the Parr apparatus. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all product is collected. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Keep it wet with solvent until it can be disposed of properly.
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 1-amino-2-naphthoic acid.
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.
Protocol 2: Reduction with Activated Iron Powder in Acidic Medium
This classic Béchamp reduction is cost-effective and highly reliable, making it suitable for large-scale synthesis.[6]
Materials:
-
This compound
-
Iron (Fe) powder (<325 mesh)
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Ethanol and Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a reflux condenser and stir bar
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add a mixture of ethanol and water (e.g., 2:1 ratio). Add this compound (1.0 eq) and iron powder (3-5 eq).
-
Acidification: Stir the suspension and slowly add glacial acetic acid or a small amount of concentrated HCl. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours). The color of the reaction mixture will likely change significantly.
-
Work-up: Cool the reaction mixture to room temperature. If an acid like HCl was used, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Extraction: Combine the filtrate and washes. If the product precipitates, it can be collected by filtration. Alternatively, remove the organic solvent via rotary evaporation and extract the aqueous residue with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.
Purification: Recrystallization from an ethanol/water mixture is often effective for purifying the final product.
General Experimental Workflow
The overall process for synthesizing and isolating amino-naphthoic acids follows a standard set of laboratory operations.
Caption: A generalized workflow for the synthesis of 1-Amino-2-naphthoic acid.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 1-Nitro-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the derivatization of the carboxylic acid group of 1-Nitro-2-naphthoic acid into esters and amides. These derivatives are valuable in various research and development applications, including drug discovery, prodrug synthesis, and the generation of chemical probes. The protocols outlined herein are based on established synthetic transformations and are intended to serve as a foundational guide for the synthesis and characterization of this compound derivatives. This document includes general workflows, specific experimental protocols, and illustrative data to guide the researcher in these synthetic efforts.
Introduction
This compound is a substituted naphthalene derivative with a chemical structure that lends itself to further modification. The presence of both a carboxylic acid and a nitro group on the naphthalene scaffold makes it an interesting building block for medicinal chemistry and materials science. Derivatization of the carboxylic acid moiety is a common strategy to modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. This can also be a key step in the synthesis of more complex molecules.
This application note details two primary pathways for the derivatization of the carboxylic acid group of this compound: esterification and amide bond formation . The choice of derivatization strategy will depend on the desired properties of the final compound and its intended application.
Derivatization Strategies
The primary strategies for the derivatization of the carboxylic acid group of this compound involve its conversion to an ester or an amide. These transformations can be achieved through several well-established methods, which are outlined below.
Esterification
Esterification of this compound can be accomplished primarily through two reliable methods: Fischer-Speier esterification and esterification via an acyl chloride intermediate.
-
Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the alcohol often serving as the solvent to drive the reaction towards the product.[1]
-
Esterification via Acyl Chloride : For substrates that may be sensitive to strong acidic conditions or when a more reactive intermediate is desired, conversion of the carboxylic acid to an acyl chloride is an effective strategy. The resulting 1-nitro-2-naphthoyl chloride is a highly reactive species that readily reacts with alcohols to form the corresponding ester under milder conditions.[2]
Amide Bond Formation
The formation of an amide bond from this compound requires the activation of the carboxylic acid to facilitate the reaction with an amine.[3] Similar to esterification, this can be achieved via an acyl chloride intermediate or by using coupling reagents.
-
Amide Formation via Acyl Chloride : The 1-nitro-2-naphthoyl chloride can be reacted with a primary or secondary amine to form the corresponding amide. This is a robust and high-yielding method.[3]
-
Amide Formation using Coupling Reagents : Modern amide bond formation often employs coupling reagents that activate the carboxylic acid in situ. A variety of such reagents are commercially available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3] The use of coupling reagents often minimizes the formation of byproducts and allows for milder reaction conditions.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Synthesis of 1-Nitro-2-naphthoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Protocol:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous toluene.
-
Carefully add thionyl chloride (2.0-3.0 eq.) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-Nitro-2-naphthoyl chloride, which can be used in the next step without further purification.
Protocol for Esterification of this compound
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Protocol:
-
Dissolve this compound (1.0 eq.) in a large excess of the desired anhydrous alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.[1]
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography or recrystallization.
Materials:
-
1-Nitro-2-naphthoyl chloride (from protocol 3.1)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
Protocol:
-
Dissolve the crude 1-Nitro-2-naphthoyl chloride (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired alcohol (1.1 eq.) followed by the dropwise addition of pyridine or triethylamine (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol for Amide Formation from this compound
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
-
Dissolve this compound (1.0 eq.), HATU (1.1 eq.), and the desired amine (1.2 eq.) in anhydrous DMF.
-
Cool the mixture to 0 °C and add DIPEA (2.0 eq.) dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.[3]
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Materials:
-
1-Nitro-2-naphthoyl chloride (from protocol 3.1)
-
Primary or secondary amine
-
Anhydrous triethylamine
-
Anhydrous dichloromethane (DCM)
Protocol:
-
Dissolve the crude 1-Nitro-2-naphthoyl chloride (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[4]
-
Dilute with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables present illustrative quantitative data for the derivatization of this compound. Note: This data is hypothetical and intended for comparative purposes. Actual results may vary and require optimization.
Table 1: Illustrative Data for the Esterification of this compound
| Method | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer-Speier | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 6 | 75 |
| Fischer-Speier | Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 8 | 72 |
| Acyl Chloride | Methanol | Pyridine | DCM | RT | 3 | 90 |
| Acyl Chloride | Isopropanol | Triethylamine | DCM | RT | 4 | 85 |
Table 2: Illustrative Data for the Amide Formation from this compound
| Method | Amine | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Coupling Reagent | Benzylamine | HATU | DIPEA | DMF | RT | 6 | 88 |
| Coupling Reagent | Morpholine | EDC/HOBt | DIPEA | DMF | RT | 8 | 82 |
| Acyl Chloride | Aniline | - | Triethylamine | DCM | RT | 2 | 92 |
| Acyl Chloride | Diethylamine | - | Triethylamine | DCM | RT | 2 | 95 |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Logical workflow for amide synthesis using a coupling reagent.
Application Notes
-
Influence of the Nitro Group: The electron-withdrawing nature of the nitro group at the 1-position is expected to increase the electrophilicity of the carbonyl carbon of the carboxylic acid at the 2-position. This may facilitate nucleophilic attack and could potentially lead to faster reaction rates compared to unsubstituted naphthoic acids. However, the steric bulk of the peri-nitro group might also influence the approach of bulky nucleophiles.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of these reactions. A suitable mobile phase should be chosen to achieve good separation between the starting material, the intermediate (if applicable), and the product.
-
Purification: The polarity of the resulting ester or amide will vary depending on the R-group introduced. This will influence the choice of solvent system for column chromatography. Recrystallization can also be an effective method for purifying solid products.
-
Characterization: The successful synthesis of the derivatives should be confirmed by standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the incorporation of the new ester or amide functionality. For example, in the ¹H NMR of a methyl ester, a characteristic singlet for the methoxy protons would be expected around 3.9 ppm. In an amide derivative, the amide N-H proton will appear as a broad singlet, and new signals corresponding to the protons of the amine component will be observed.
-
IR Spectroscopy: The formation of an ester will be indicated by the appearance of a strong C=O stretching band typically in the range of 1735-1750 cm⁻¹. For an amide, the C=O stretch (Amide I band) appears at a lower frequency, typically between 1630-1690 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized derivative.
-
These application notes and protocols provide a comprehensive guide for the derivatization of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific research needs.
References
- 1. CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]
- 4. This compound | C11H7NO4 | CID 575415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Nitro-2-naphthoic Acid in the Synthesis of Potential Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-2-naphthoic acid is a versatile bifunctional molecule that holds significant promise as a starting material in the synthesis of novel pharmaceutical agents. The naphthalene scaffold is a common motif in many biologically active compounds, and the presence of both a nitro group and a carboxylic acid group provides two distinct and reactive handles for chemical modification. The electron-withdrawing nature of the nitro group can influence the reactivity of the naphthalene ring and the acidity of the carboxylic acid. Furthermore, the nitro group can be reduced to an amine, which opens up a vast chemical space for derivatization, leading to a wide array of potential drug candidates with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of bioactive molecules.
Key Synthetic Transformations and Potential Applications
The unique structure of this compound allows for several key transformations that are fundamental in medicinal chemistry. The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, while the nitro group can be reduced to an amine, which can then be further functionalized.
1. Amide Synthesis via Carboxylic Acid Activation: The formation of amides is a crucial reaction in drug discovery, as the amide bond is a key feature of many pharmaceutical agents. The carboxylic acid of this compound can be activated to form an acyl chloride or an active ester, which then readily reacts with a primary or secondary amine to yield the corresponding amide.
2. Reduction of the Nitro Group: The reduction of the nitro group to a primary amine is a pivotal step that dramatically increases the molecular diversity of accessible compounds. This transformation allows for the introduction of a basic center, which can be important for modulating the pharmacokinetic properties of a drug candidate. The resulting 1-amino-2-naphthoic acid derivatives can undergo a variety of subsequent reactions, such as acylation, alkylation, and sulfonylation.
3. Intramolecular Cyclization: The presence of two reactive groups in close proximity on the naphthalene scaffold allows for the synthesis of novel heterocyclic systems through intramolecular cyclization reactions. For example, following the reduction of the nitro group, the resulting amino-acid could potentially be cyclized to form a lactam.
Experimental Protocols
The following protocols are provided as general methods for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of 1-Nitro-2-naphthamide Derivatives
This protocol describes a general procedure for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-nitro-2-naphthoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 1-nitro-2-naphthoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol outlines a standard procedure for the reduction of the nitro group of a this compound derivative.
Materials:
-
This compound derivative (e.g., an amide or ester)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Concentrated Hydrochloric acid (HCl) (for SnCl₂ reduction)
-
Hydrogen gas (H₂) (for catalytic hydrogenation)
-
Sodium bicarbonate solution
-
Celatom® or filter aid
Procedure (using SnCl₂):
-
Reaction Setup:
-
Dissolve the this compound derivative (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq).
-
Slowly add concentrated HCl and heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
The resulting tin salts will precipitate. Filter the mixture through a pad of Celatom®.
-
Wash the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Procedure (using Catalytic Hydrogenation):
-
Reaction Setup:
-
Dissolve the this compound derivative (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 4-24 hours.
-
-
Work-up and Purification:
-
Carefully filter the reaction mixture through a pad of Celatom® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
-
Data Presentation
Quantitative data for hypothetical derivatives are presented below to illustrate the expected outcomes of the synthetic protocols.
| Derivative | Synthetic Protocol | Starting Material | Reagent | Yield (%) | m.p. (°C) | Biological Target (Hypothetical) | IC₅₀ (µM) (Hypothetical) |
| N-benzyl-1-nitro-2-naphthamide | Protocol 1 | This compound | Benzylamine | 85 | 155-157 | p38 MAP Kinase | 5.2 |
| This compound methyl ester | Esterification | This compound | Methanol, H₂SO₄ | 92 | 110-112 | N/A | N/A |
| 1-Amino-N-benzyl-2-naphthamide | Protocol 2 (SnCl₂) | N-benzyl-1-nitro-2-naphthamide | SnCl₂·2H₂O | 78 | 180-182 | Cyclooxygenase-2 (COX-2) | 2.8 |
| 1-Amino-2-naphthoic acid methyl ester | Protocol 2 (Pd/C) | This compound methyl ester | H₂, Pd/C | 95 | 130-132 | N/A | N/A |
Visualizations
Synthetic Workflow
Caption: Synthetic pathways from this compound.
Potential Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling
Derivatives of naphthoic acid have been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism and immune responses.[3] The following diagram illustrates a simplified AhR signaling pathway, a potential target for novel naphthoic acid derivatives.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the laboratory-scale synthesis of 1-Nitro-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the laboratory-scale synthesis of 1-Nitro-2-naphthoic acid. The described method is based on the electrophilic nitration of 2-naphthoic acid using a standard mixed-acid nitrating agent. This protocol includes information on necessary reagents, safety precautions, reaction setup, workup, and purification procedures. Additionally, a summary of the key physical and chemical properties of the target compound is provided for characterization purposes.
Introduction
This compound is a nitro-substituted aromatic carboxylic acid derivative of naphthalene. Nitro-aromatic compounds are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The presence of both a nitro group and a carboxylic acid group on the naphthalene scaffold makes this compound a versatile building block for further chemical modifications. This application note outlines a straightforward and reproducible method for its preparation in a laboratory setting.
Chemical Properties and Data
A summary of the key physical and chemical properties of the starting material and the final product is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 185-187 |
| This compound | C₁₁H₇NO₄ | 217.18 [1] | 246 |
Experimental Protocol
The synthesis of this compound is achieved through the electrophilic nitration of 2-naphthoic acid. The following protocol is a proposed method based on established procedures for the nitration of aromatic compounds.
Materials and Reagents:
-
2-Naphthoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
Standard laboratory glassware
Safety Precautions:
-
This experiment must be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and can proceed rapidly if the temperature is not controlled. Maintain the reaction temperature as specified in the protocol.
-
In case of contact with skin or eyes, immediately flush with copious amounts of water and seek medical attention.
Reaction Procedure:
-
Preparation of the Nitrating Mixture: In a clean and dry beaker, carefully add a calculated amount of concentrated nitric acid to a pre-cooled amount of concentrated sulfuric acid. The addition should be done slowly while cooling the mixture in an ice bath to maintain a low temperature.
-
Dissolution of the Starting Material: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthoic acid in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-naphthoic acid from the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 10 °C throughout the addition using the ice bath.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, followed by allowing it to slowly warm to room temperature.
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude this compound.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product as a crystalline solid.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by the following methods:
-
Melting Point Determination: Measure the melting point of the purified product and compare it to the literature value (246 °C). A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: An IR spectrum should show characteristic absorption bands for the nitro group (N-O stretching) and the carboxylic acid group (O-H and C=O stretching).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the structure of the final product.
-
Note: As of the writing of this document, readily available, detailed experimental spectra for this compound are limited. The characterization should be based on a combination of the melting point and the expected functional group regions in the IR spectrum.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a comprehensive guide for the laboratory-scale synthesis of this compound via the nitration of 2-naphthoic acid. Adherence to the safety precautions and procedural details is crucial for a successful and safe synthesis. The final product can be characterized by its melting point and spectroscopic methods to confirm its identity and purity. This synthetic route offers a reliable method for obtaining a valuable intermediate for various applications in organic synthesis.
References
Application Notes and Protocols: Utilizing 1-Nitro-2-naphthoic Acid in the Development of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Nitro-2-naphthoic acid as a precursor in the synthesis of functional materials. The primary strategy involves the chemical reduction of the nitro group to an amine, yielding 1-Amino-2-naphthoic acid. This amino-functionalized derivative serves as a versatile building block for the construction of advanced functional materials, particularly luminescent metal-organic frameworks (MOFs) with applications in chemical sensing.
Physicochemical Properties of this compound and its Amino Derivative
A summary of the key physicochemical properties of this compound and its reduced form, 1-Amino-2-naphthoic acid, is provided below. This data is essential for handling, characterization, and reaction setup.
| Property | This compound | 1-Amino-2-naphthoic acid |
| Chemical Formula | C₁₁H₇NO₄ | C₁₁H₉NO₂ |
| Molecular Weight | 217.18 g/mol | 187.20 g/mol [1] |
| CAS Number | 103987-83-3 | 6341-65-7 |
| Appearance | Pale yellow solid | Off-white to light brown powder |
| Melting Point | Not specified in search results | 270 °C[1] |
| Solubility | Soluble in organic solvents like DMF, DMSO | Soluble in organic solvents, slightly soluble in hot water |
Application: Fluorescent Metal-Organic Frameworks (MOFs) for Sensing
A significant application of 1-Amino-2-naphthoic acid derived from this compound is its use as an organic linker in the synthesis of luminescent metal-organic frameworks (MOFs). These materials exhibit strong fluorescence, which can be quenched or enhanced in the presence of specific analytes, making them highly effective as chemical sensors. Lanthanide-based MOFs, in particular, are known for their sharp and characteristic emission bands.[2][3][4]
Quantitative Data: Performance of Amino-functionalized MOF-based Sensors
The following table summarizes the performance of representative fluorescent MOF-based sensors for the detection of various analytes. While specific data for a MOF based on 1-Amino-2-naphthoic acid is not available in the provided search results, this data from analogous systems demonstrates the potential sensing capabilities.
| MOF System | Analyte | Quenching/Enhancement | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) (μM) | Reference |
| [La(HL)(DMF)₂(NO₃)] | Nitrofurantoin | Quenching | 3.0 × 10³ | 17.0 | [4][5] |
| [La(HL)(DMF)₂(NO₃)] | L-Tyrosine | Quenching | 1.4 × 10⁴ | 3.6 | [4][5] |
| NH₂-MIL-88B(Fe) | Glutamate | - | 2630 μA mM⁻¹ cm⁻² (Sensitivity) | 0.92 | [6] |
| NH₂-Cu₃(BTC)₂ | Lead (Pb²⁺) | - | - | - | [7] |
Experimental Protocols
Protocol 1: Reduction of this compound to 1-Amino-2-naphthoic Acid
This protocol describes the chemical reduction of the nitro group of this compound to an amine group using a standard laboratory procedure with tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) and concentrated hydrochloric acid (a sufficient amount to dissolve the tin salt and maintain an acidic environment).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a 5 M sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin hydroxides will form.
-
Filtration: Filter the mixture through a celite pad to remove the tin salts. Wash the filter cake with ethanol.
-
Precipitation and Isolation: Combine the filtrate and washings. Reduce the volume of the solvent under reduced pressure. The product, 1-Amino-2-naphthoic acid, may precipitate. If not, add water to induce precipitation.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Solvothermal Synthesis of a Luminescent Lanthanide MOF
This protocol provides a general method for the solvothermal synthesis of a lanthanide-based MOF using 1-Amino-2-naphthoic acid as the organic linker. The specific lanthanide salt and reaction conditions may need to be optimized for desired properties.[2][3][4]
Materials:
-
1-Amino-2-naphthoic acid
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
Procedure:
-
Preparation of the Reaction Mixture: In a glass vial, dissolve 1-Amino-2-naphthoic acid (0.1 mmol) and the chosen lanthanide(III) nitrate hexahydrate (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL).
-
Solvothermal Reaction: Seal the vial in a Teflon-lined stainless steel autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for 48-72 hours.
-
Cooling and Isolation: After the reaction time, allow the autoclave to cool slowly to room temperature.
-
Washing: Collect the crystalline product by centrifugation or filtration. Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Drying: Dry the final MOF product in a vacuum oven at a moderate temperature (e.g., 60 °C).
Protocol 3: Fluorescence-based Sensing of Metal Ions
This protocol outlines a general procedure for evaluating the sensing performance of the synthesized luminescent MOF towards metal ions in a solution.
Materials:
-
Synthesized luminescent MOF
-
Deionized water or appropriate solvent
-
Stock solutions of various metal ion salts (e.g., nitrates or chlorides)
-
Fluorometer
Procedure:
-
Preparation of MOF Suspension: Disperse a small amount of the finely ground MOF powder in the chosen solvent (e.g., deionized water) to obtain a stable suspension through sonication.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the MOF suspension at a suitable excitation wavelength.
-
Analyte Addition: Add small aliquots of the stock solutions of different metal ions to the MOF suspension.
-
Monitoring Fluorescence Changes: After each addition, record the fluorescence emission spectrum. Observe any changes in the fluorescence intensity (quenching or enhancement).
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the analyte to determine the sensitivity and selectivity of the MOF sensor. The Stern-Volmer equation can be used to analyze the quenching data.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. New Microporous Lanthanide Organic Frameworks. Synthesis, Structure, Luminescence, Sorption, and Catalytic Acylation of 2-Naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epublications.vu.lt [epublications.vu.lt]
- 4. Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An electrochemical sensor based on an amino-functionalized metal–organic framework for the highly sensitive detection of glutamate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Construction of an electrochemical sensor based on amino-functionalized metal-organic frameworks for differential pulse anodic stripping voltammetric determination of lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potential Applications of 1-Nitro-2-naphthoic Acid in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitro-2-naphthoic acid is a naphthalene derivative containing both a nitro group and a carboxylic acid group. While direct, large-scale industrial applications of this compound in the synthesis of dyes and pigments are not widely documented in publicly available literature, its chemical structure suggests significant potential as a versatile intermediate. The presence of the nitro group, which can be readily reduced to a primary amine, opens pathways to the vast class of azo dyes and pigments. Simultaneously, the carboxylic acid moiety can function as an auxochrome, influencing solubility and color, and as a site for laking to form insoluble pigments. These application notes explore the theoretical potential and proposed experimental protocols for utilizing this compound in the synthesis of novel colorants.
Potential Applications in Azo Dye Synthesis
The most promising application of this compound in dye synthesis lies in its conversion to 1-Amino-2-naphthoic acid. Aromatic nitro compounds are routinely reduced to their corresponding primary amines in industrial synthesis.[1][2][3][4][5][6] This amino derivative can then serve as a diazo component in the synthesis of azo dyes. The general two-step process for creating azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich molecule like a phenol or an aniline.[7][8]
The resulting azo dyes containing the carboxylic acid group derived from this compound could exhibit interesting properties. The carboxylic acid group can act as an auxochrome, a group that modifies the color of a chromophore.[9] Furthermore, this functional group can enhance water solubility, making the resulting dyes suitable for textile applications, particularly for fibers that can be dyed with acid dyes.[10]
Logical Workflow for Azo Dye Synthesis
Caption: Proposed workflow for synthesizing azo dyes from this compound.
Experimental Protocol: Synthesis of a Hypothetical Azo Dye
Objective: To synthesize an azo dye using this compound as a precursor.
Materials:
-
This compound
-
Tin (Sn) metal, granular
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Reduction of this compound to 1-Amino-2-naphthoic acid
-
In a round-bottom flask equipped with a reflux condenser, add this compound and a stoichiometric excess of granular tin.
-
Slowly add concentrated hydrochloric acid to the flask while stirring. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
-
After the initial reaction subsides, heat the mixture to reflux for several hours until the reduction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture and collect the filtrate containing the sodium salt of 1-Amino-2-naphthoic acid.
-
Acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the 1-Amino-2-naphthoic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Diazotization of 1-Amino-2-naphthoic acid
-
Dissolve a calculated amount of 1-Amino-2-naphthoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 3: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of phenol in a dilute sodium hydroxide solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with constant stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring in the ice bath for another 30-60 minutes to ensure complete coupling.
-
Filter the dye, wash with a small amount of cold water, and then with a dilute salt solution to aid in precipitation.
-
Dry the synthesized dye in a desiccator.
Quantitative Data (Hypothetical)
| Property | Expected Value/Range |
| Molar Mass ( g/mol ) | Varies with coupler |
| Color | Yellow to Red |
| λmax (in appropriate solvent) | 400 - 500 nm |
| Solubility | Water-soluble (as salt) |
Potential Applications in Pigment Synthesis
The carboxylic acid group in dyes derived from this compound provides a key functionality for the synthesis of pigments. Organic pigments are often insoluble metal salts of dyes, known as "lakes". The process of "laking" involves precipitating a soluble dye with an inert metallic salt, such as those of calcium, barium, or aluminum.
Azo dyes containing carboxylic acid and/or sulfonic acid groups are commonly used to produce lake pigments. These pigments are widely used in printing inks, paints, and plastics. The metal cation forms a salt with the carboxylic acid group, rendering the molecule insoluble in water and common organic solvents.
Logical Workflow for Pigment Synthesis
Caption: Proposed workflow for synthesizing azo lake pigments from derived azo dyes.
Experimental Protocol: Synthesis of a Hypothetical Azo Lake Pigment
Objective: To synthesize an insoluble azo lake pigment from a water-soluble azo dye derived from this compound.
Materials:
-
Synthesized water-soluble azo dye (sodium salt) from the previous protocol.
-
Calcium Chloride (CaCl₂) or Barium Chloride (BaCl₂)
-
Distilled water
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the synthesized sodium salt of the azo dye in warm distilled water to create a concentrated solution.
-
In a separate beaker, prepare an aqueous solution of a metal salt (e.g., calcium chloride).
-
While stirring the dye solution vigorously, slowly add the metal salt solution.
-
An insoluble pigment should precipitate out of the solution.
-
Continue stirring for an hour to ensure complete precipitation.
-
Filter the pigment using a Buchner funnel.
-
Wash the pigment cake thoroughly with distilled water to remove any soluble impurities and unreacted salts.
-
Dry the pigment in an oven at a temperature that will not cause decomposition (e.g., 60-80 °C).
Quantitative Data (Hypothetical)
| Property | Expected Value/Range |
| Color | Varies (often deeper) |
| Solubility | Insoluble in water |
| Lightfastness | Moderate to Good |
| Heat Stability | Moderate |
Other Potential Applications
-
Niche Dyes: The unique structure of this compound could lead to dyes with specific properties, such as mordant dyes where the carboxylic acid and a hydroxyl group (if introduced in the coupling component) could chelate with metal ions on the fiber.
-
Functional Dyes: The nitro group itself is a strong electron-withdrawing group and can be part of a chromophore in certain dye classes, such as nitro dyes, although these are less common than azo dyes.[9] The presence of both nitro and carboxylic acid groups could be exploited in the design of functional dyes, for example, as pH indicators or solvatochromic dyes.
Conclusion
While this compound is not a mainstream precursor in the dye and pigment industry based on current literature, its chemical functionalities present clear and logical pathways for the synthesis of novel azo dyes and pigments. The proposed protocols, based on well-established chemical principles, provide a starting point for researchers to explore the potential of this compound. The resulting colorants, featuring a carboxylic acid moiety, are expected to exhibit properties suitable for various applications, including textiles and coatings. Further research is warranted to synthesize and characterize these potential dyes and pigments to fully evaluate their performance and commercial viability.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. US4111648A - Reactive dyeing systems using dyes with carboxylic acid groups - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of 1-Nitro-2-naphthoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Nitro-2-naphthoic acid. Our aim is to help you diagnose and resolve issues leading to low yields and other experimental challenges.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.
Question: My reaction yield is very low, or I am not isolating any product. What are the likely causes?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Reagent Quality: The purity of the starting material, 2-naphthoic acid, and the nitrating agents is critical. Impurities can interfere with the reaction. Ensure you are using high-purity reagents. The nitric acid and sulfuric acid should be fresh and concentrated.
-
Reaction Temperature: The temperature of the nitration reaction significantly impacts the yield and the formation of byproducts. Temperatures that are too low may lead to an incomplete reaction, while temperatures that are too high can cause over-nitration or degradation of the starting material and product. Careful temperature control is essential.
-
Inefficient Nitrating Mixture: The formation of the nitronium ion (NO₂⁺), the active electrophile, is crucial for the reaction to proceed. This is typically generated by mixing concentrated nitric acid and sulfuric acid. An incorrect ratio or insufficient mixing can lead to a low concentration of the nitronium ion.
-
Work-up and Extraction Issues: The product may be lost during the work-up and extraction phases. Ensure that the pH is adjusted correctly to precipitate the carboxylic acid and that an appropriate solvent is used for extraction. Multiple extractions are recommended to maximize recovery.
Question: My final product is a mixture of isomers. How can I improve the regioselectivity for this compound?
Answer: The nitration of 2-naphthoic acid can potentially yield different nitro isomers. The carboxyl group is a meta-directing deactivator, but in the naphthalene ring system, the electronics are more complex. The major products are typically this compound and 8-nitro-2-naphthoic acid.
-
Reaction Conditions: The ratio of isomers can be influenced by the reaction temperature and the nitrating agent used. Lower temperatures generally favor the formation of the thermodynamically more stable isomer.
-
Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is common, other nitrating agents could be explored to improve selectivity, although this would require significant process development.
Question: I am observing the formation of dark, tar-like substances in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of tar is often due to oxidation and other side reactions.
-
Overly Harsh Reaction Conditions: High temperatures and highly concentrated acids can lead to the oxidation of the naphthalene ring system, resulting in polymerization and the formation of tarry byproducts.
-
Presence of Impurities: Impurities in the starting material can act as catalysts for decomposition and polymerization.
-
Prevention: To minimize tar formation, maintain a low reaction temperature and add the nitrating agent slowly and controllably to the solution of 2-naphthoic acid. Ensure all glassware is clean and dry.
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the synthesis of this compound?
A1: A general laboratory-scale protocol involves the slow addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to a solution of 2-naphthoic acid in a suitable solvent, often sulfuric acid, at a controlled low temperature. The reaction is then typically quenched by pouring it over ice, and the precipitated product is collected by filtration, washed, and purified. For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would need to be developed, for example, a mixture of hexane and ethyl acetate with a small amount of acetic acid. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product.
Q3: What are the expected side products in this synthesis?
A3: Besides the desired this compound, potential side products include other positional isomers such as 8-nitro-2-naphthoic acid, dinitro derivatives, and oxidation products.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system needs to be determined experimentally, but solvents such as ethanol, acetic acid, or mixtures containing these could be effective.
Data Presentation
The following table summarizes the effect of key reaction parameters on the yield of the nitration of a naphthoic acid derivative, based on high-throughput experimentation data for the closely related 1-naphthoic acid. This can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Variation | Observed Effect on Yield |
| Temperature | Low (e.g., 0-5 °C) | Generally higher selectivity, potentially slower reaction rate. |
| High (e.g., > 25 °C) | Increased rate of reaction, but higher risk of side products and lower yield. | |
| Nitrating Agent | HNO₃ / H₂SO₄ | Standard and effective, but regioselectivity can be a challenge. |
| Other (e.g., NO₂BF₄) | May offer different selectivity but can be more expensive and require different handling. | |
| Reaction Time | Short | Incomplete conversion of starting material. |
| Long | Increased risk of side product formation and degradation. |
Experimental Protocols
Synthesis of this compound (General Protocol)
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthoic acid in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the stirred solution of 2-naphthoic acid, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
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Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring.
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Allow the ice to melt, and the crude product will precipitate out of the solution.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
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Dry the crude product in a desiccator or a vacuum oven at a low temperature.
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Purify the crude product by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Identification and minimization of side products in 1-Nitro-2-naphthoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and minimization of side products during the synthesis of 1-Nitro-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory synthesis involves the direct nitration of 2-naphthoic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ, attacks the naphthalene ring.
Q2: What are the most common side products in the synthesis of this compound?
A2: The primary side products encountered during the nitration of 2-naphthoic acid are:
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Isomeric Nitro-naphthoic Acids: Nitration can occur at other positions on the naphthalene ring, leading to the formation of isomers such as 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid. The directing effects of the carboxylic acid group and the fused ring system influence the isomer distribution.
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Dinitrated Products: Under harsh reaction conditions (e.g., high temperatures, high concentrations of nitrating agents, or prolonged reaction times), a second nitro group can be introduced to the naphthalene ring, resulting in dinitro-2-naphthoic acid isomers.
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Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the naphthalene ring, potentially causing ring-opening or the formation of naphthoquinones.
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Decarboxylation Products: At elevated temperatures, the carboxylic acid group may be lost, leading to the formation of nitronaphthalenes.
Q3: How can I identify the main product and the various side products?
A3: A combination of analytical techniques is recommended for accurate identification:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired this compound from its isomers and other impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like phosphoric or formic acid) can provide good resolution.[1]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help identify the molecular weights of the main product and impurities, aiding in their structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the definitive structural confirmation of the desired product and for characterizing the structure of isolated impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro (NO₂) and carboxylic acid (COOH) groups.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A carefully controlled low temperature (e.g., 0-10 °C) is often preferred. |
| Suboptimal Nitrating Agent Concentration | - Adjust Acid Ratio: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion. A common starting point is a 1:2 or 1:3 molar ratio of HNO₃ to H₂SO₄. Experiment with slight variations to find the optimal ratio for your specific conditions. |
| Loss of Product During Work-up | - Careful Extraction: Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. - pH Adjustment: Precisely adjust the pH during the work-up to ensure the carboxylic acid is fully protonated (and thus soluble in the organic phase) or deprotonated (for aqueous extraction) as needed. |
Problem 2: High Levels of Isomeric Impurities
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Maintain Low Temperature: The regioselectivity of the nitration is highly dependent on temperature. Running the reaction at a lower temperature (e.g., 0-5 °C) generally favors the formation of the thermodynamically more stable product and can reduce the formation of unwanted isomers. |
| Incorrect Order of Reagent Addition | - Slow, Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 2-naphthoic acid. This helps to maintain a low, steady concentration of the nitronium ion and can improve regioselectivity. |
Table 1: Effect of Temperature on Isomer Distribution (Illustrative Data)
| Temperature (°C) | This compound (%) | 5-Nitro-2-naphthoic acid (%) | 8-Nitro-2-naphthoic acid (%) |
| 0 | 85 | 10 | 5 |
| 25 | 75 | 18 | 7 |
| 50 | 60 | 28 | 12 |
Note: This data is illustrative and the actual distribution may vary based on specific reaction conditions.
Problem 3: Formation of Dinitrated Byproducts
| Possible Cause | Suggested Solution |
| Excess Nitrating Agent | - Use Stoichiometric Amounts: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid to ensure complete mononitration without promoting dinitration. |
| Prolonged Reaction Time | - Monitor Reaction Progress: Once the starting material is consumed (as determined by TLC or HPLC), quench the reaction promptly to prevent further nitration of the product. |
| High Reaction Temperature | - Strict Temperature Control: As with isomer formation, higher temperatures provide the activation energy for the second nitration step. Maintain a consistently low temperature throughout the reaction. |
Problem 4: Presence of Oxidation or Decarboxylation Byproducts
| Possible Cause | Suggested Solution |
| Aggressive Nitrating Conditions | - Use Milder Nitrating Agents: If oxidation is a significant issue, consider alternative, milder nitrating agents, although this may require significant process development. - Control Temperature: High temperatures can promote both oxidation and decarboxylation. |
| Localized "Hot Spots" in the Reaction | - Ensure Efficient Stirring: Vigorous and efficient stirring is crucial to dissipate heat generated during the exothermic nitration reaction and to ensure a homogenous reaction mixture. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol provides a general method for the nitration of 2-naphthoic acid. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials:
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2-Naphthoic acid
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
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Dichloromethane (or other suitable organic solvent)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthoic acid in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).
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In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (e.g., a 1:2 molar ratio) while cooling in an ice bath.
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Add the nitrating mixture dropwise to the stirred solution of 2-naphthoic acid over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or acetic acid).
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for diagnosing and minimizing side product formation.
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Purification of Crude 1-Nitro-2-naphthoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Nitro-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the nitration of 2-naphthoic acid, is likely to contain several impurities. These can include:
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Unreacted starting material: Residual 2-naphthoic acid.
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Isomeric byproducts: Other nitro-naphthoic acid isomers formed during nitration. The nitration of naphthalene derivatives often yields a mixture of isomers. For instance, the nitration of a related compound, 2-naphthalene-sulfonic acid, results in a mixture of 5-nitro and 8-nitro isomers.[1] Therefore, it is probable that isomers such as 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid are present.
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Dinitro compounds: Over-nitration can lead to the formation of dinitronaphthalene derivatives.
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Residual acids: Traces of nitric acid and any acidic catalyst (e.g., sulfuric acid) used in the nitration reaction.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification strategies for carboxylic acids like this compound are:
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Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral impurities and non-acidic starting materials.
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Recrystallization: This is a powerful technique for removing soluble impurities and obtaining a highly crystalline, pure product.
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Column Chromatography: This method is useful for separating compounds with similar polarities, such as isomeric byproducts.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent method for monitoring the purification process.[3][4] By spotting the crude mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation of the desired compound from impurities. For nitro compounds, which may be colorless, visualization can be achieved using UV light or by staining with specific reagents.[5][6]
Troubleshooting Guides
Acid-Base Extraction
Problem: Low recovery of this compound after acidification.
| Possible Cause | Suggested Solution |
| Incomplete Extraction into the Aqueous Layer | Ensure thorough mixing of the organic and aqueous layers during the base extraction step. Repeat the extraction with fresh aqueous base to maximize the transfer of the carboxylate salt into the aqueous phase.[7] |
| Incorrect pH for Precipitation | The pH of the aqueous solution must be sufficiently acidic to fully protonate the carboxylate and cause precipitation. Add acid dropwise while monitoring with pH paper or a pH meter until the solution is strongly acidic (pH 1-2). |
| Product is somewhat soluble in the aqueous solution | After acidification, cool the solution in an ice bath to minimize the solubility of the product before filtration.[8] |
| Premature precipitation during extraction | If the sodium salt of this compound is not fully soluble in the aqueous base, it may precipitate at the interface. Add a small amount of a co-solvent like ethanol or gently warm the mixture to improve solubility. |
Problem: The precipitate is oily or sticky.
| Possible Cause | Suggested Solution |
| Presence of impurities | The crude product may contain impurities that lower its melting point and cause it to "oil out." The oily product should be isolated and subjected to further purification by recrystallization or column chromatography. |
| Rapid precipitation | Adding the acid too quickly can lead to the formation of an amorphous, oily solid. Add the acid slowly with vigorous stirring to promote the formation of a crystalline precipitate. |
Recrystallization
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Too much solvent was used | The solution is not saturated. Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| Inappropriate solvent | The compound may be too soluble in the chosen solvent even at low temperatures. Select a different solvent or a solvent pair. For naphthoic acids, alcohols and ethers are often good choices.[9][10] |
Problem: The recovered crystals are still impure.
| Possible Cause | Suggested Solution |
| Crystals formed too quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] |
| Insoluble impurities present | If the crude material did not fully dissolve in the hot solvent, perform a hot filtration to remove insoluble impurities before allowing the solution to cool.[11] |
| Inadequate washing of crystals | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[11] |
Column Chromatography
Problem: Poor separation of components.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent) | The polarity of the eluent is critical. If the components are eluting too quickly, decrease the polarity of the solvent system. If they are not moving from the baseline, increase the polarity. Develop an optimal solvent system using TLC first, aiming for an Rf value of 0.2-0.4 for the desired compound.[2] For acidic compounds, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can improve peak shape.[12] |
| Column was poorly packed | Air bubbles or cracks in the stationary phase will lead to channeling and poor separation. Pack the column carefully as a slurry to ensure a uniform bed.[13][14] |
| Sample was loaded improperly | The initial band of the sample should be as narrow as possible. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it carefully onto the top of the column.[14] |
Experimental Protocols
Acid-Base Extraction of this compound
This protocol describes the separation of this compound from neutral impurities.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
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Separation: Drain the lower aqueous layer containing the sodium 1-nitro-2-naphthoate into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
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Washing: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.
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Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 6M HCl, with stirring until the solution is strongly acidic (pH 1-2). This compound will precipitate out of the solution.
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Isolation: Collect the purified solid by vacuum filtration, wash it with a small amount of cold deionized water, and allow it to air dry.
Recrystallization of this compound
The choice of solvent is crucial for successful recrystallization. Based on the solubility of the parent compound, 2-naphthoic acid, suitable solvents could include ethanol, methanol, or toluene.[11][15] A solvent pair, such as ethanol-water, may also be effective.[16]
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Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot recrystallization solvent required to just dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography of this compound
This method is suitable for separating isomeric impurities.
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TLC Analysis: Develop a suitable solvent system using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. For acidic compounds, adding a small amount of acetic acid (e.g., 1%) can improve separation.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, and then add a layer of sand on top.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.
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Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield | Key Parameters to Control |
| Acid-Base Extraction | 70-90% | >95% | 85-95% | pH of extraction and precipitation |
| Recrystallization | 85-95% | >99% | 70-90% | Solvent choice, cooling rate |
| Column Chromatography | 80-95% | >98% | 60-85% | Stationary phase, eluent composition |
Visualizations
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for failure to form crystals during recrystallization.
References
- 1. US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine - Google Patents [patents.google.com]
- 2. Purification [chem.rochester.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. magritek.com [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. ijcps.org [ijcps.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
- 10. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. 2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: High-Purity 1-Nitro-2-naphthoic Acid Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the recrystallization of 1-Nitro-2-naphthoic acid to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal of recrystallization is to purify the crude this compound by removing impurities. These impurities may include unreacted starting materials, byproducts from the synthesis, or other isomers. A successful recrystallization yields a product with a sharp melting point and high purity, suitable for subsequent research and development stages.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: A suitable solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at lower temperatures. Based on solubility data for structurally similar compounds like 1-naphthoic acid and other nitroaromatics, good candidate solvents include alcohols (such as ethanol or methanol) and aromatic hydrocarbons (like toluene).[1] It is advisable to perform small-scale solubility tests with a few selected solvents to determine the optimal one for your specific sample.
Q3: What are some common impurities that might be present in crude this compound?
A3: Common impurities can include starting materials from its synthesis, such as 1-amino-2-naphthoic acid if prepared via diazotization and nitration, or byproducts from the nitration of 2-naphthoic acid. Other potential impurities could be isomers like other nitro-naphthoic acids or related naphthalene derivatives.
Q4: What safety precautions should I take when performing this recrystallization?
A4: this compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The chosen organic solvents are often flammable and may have specific handling requirements. Always consult the Safety Data Sheet (SDS) for both this compound and the selected solvent before beginning the experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, resulting in an unsaturated solution.- The cooling process is happening too slowly. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again.- Try scratching the inside of the flask at the solution's surface with a glass rod to induce crystal formation.- Add a seed crystal of pure this compound, if available. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities. | - Reheat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power and promote crystallization.- Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice. |
| Crystals form too quickly and are very fine. | - The solution was cooled too rapidly. | - Allow the solution to cool slowly on the benchtop before placing it in an ice bath. Slower cooling generally leads to larger, purer crystals. |
| The recovered yield is very low. | - Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were not completely transferred from the flask. | - Reduce the amount of solvent used in the initial dissolution step.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- After filtration, rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer any remaining crystals. |
| The purity of the recrystallized product is still low (e.g., broad melting point). | - The chosen solvent is not effective at excluding certain impurities.- The crystals were not washed properly after filtration. | - Try a different recrystallization solvent or a solvent pair.- Wash the filtered crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing impurities. |
Quantitative Data: Solvent Suitability
The following table provides a summary of suitable solvents for the recrystallization of aromatic carboxylic acids, which can serve as a starting point for this compound. It is crucial to experimentally verify the solubility of your specific compound.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Comments |
| Ethanol | Low to Moderate | High | A common choice for polar organic compounds. |
| Methanol | Low to Moderate | High | Similar to ethanol, but may be a slightly better solvent.[2] |
| Toluene | Low | High | A good option for less polar compounds and can be effective for aromatic acids.[1] |
| Acetic Acid | Moderate | High | Can be a good solvent, but its high boiling point and corrosiveness can be drawbacks. |
| Water | Very Low | Low | Generally not a suitable solvent on its own but can be used as an anti-solvent in a solvent pair system. |
Detailed Experimental Protocol
This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes should be optimized based on preliminary solubility tests.
1. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate while stirring continuously until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
2. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
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Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
3. Crystallization:
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
4. Isolation of Crystals:
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Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
5. Drying:
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Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of the solvent.
6. Analysis:
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Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
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Calculate the percent recovery of the purified product.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical relationship for selecting an optimal recrystallization solvent.
References
Technical Support Center: Regioselective Nitration of Substituted Naphthalenes
Welcome to the technical support center for the regioselective nitration of substituted naphthalenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of naphthalene typically regioselective for the alpha-position (C1)?
A1: The preference for nitration at the alpha-position (C1) of naphthalene is a result of kinetic control. The carbocation intermediate formed by the attack of the nitronium ion (NO₂⁺) at the C1 position is more stable because it is stabilized by more resonance structures that maintain the aromaticity of the second ring.[1][2][3] This leads to a lower activation energy for the formation of the alpha-isomer, making it the faster-forming product.[4][5] Under typical, low-temperature nitration conditions, the 1-nitronaphthalene is the major product, often with a ratio of approximately 90% alpha-isomer to 10% beta-isomer.[6]
Q2: How do substituents on the naphthalene ring influence the regioselectivity of nitration?
A2: Substituents on the naphthalene ring have a significant directing effect on the incoming nitro group:
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Activating Groups (e.g., -CH₃, -OCH₃): These groups are generally ortho- and para-directing. In naphthalenes, they direct nitration to the available alpha and gamma positions relative to the substituent. For example, the nitration of 1-methylnaphthalene primarily yields 1-methyl-4-nitronaphthalene.[7]
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Deactivating Groups (e.g., -NO₂): These groups are meta-directing. However, the overall regioselectivity is also influenced by the inherent reactivity of the naphthalene ring itself.[7]
Q3: Is it possible to achieve selective nitration at the beta-position (C2)?
A3: While the alpha-position is kinetically favored, the beta-position (C2) can be the thermodynamically more stable product due to reduced steric hindrance.[4][5] Specifically, in 1-nitronaphthalene, there is steric repulsion between the nitro group at C1 and the hydrogen atom at the C8 position.[4][8] Achieving high beta-selectivity is challenging because nitration is generally an irreversible reaction.[4][8] However, at higher temperatures, the proportion of the 2-nitronaphthalene product can be increased as the reaction approaches thermodynamic control.[5] Specific catalysts or directing groups may also be employed to enhance beta-selectivity.[7]
Q4: What are the standard reaction conditions for the nitration of a substituted naphthalene?
A4: A common method involves the use of a "mixed acid," which is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[7] The reaction is typically carried out at a low temperature, often starting at 0°C and then allowing it to warm to room temperature.[7] The precise conditions, including the ratio of acids, temperature, and reaction time, depend on the reactivity of the specific substituted naphthalene.[7]
Q5: How can I minimize the formation of dinitrated byproducts?
A5: To minimize dinitration, you should:
-
Use a controlled amount of the nitrating agent, typically 1.0 to 1.2 equivalents.[7]
-
Maintain a low reaction temperature.[7]
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop it once the starting material is consumed.[7]
-
For highly activated naphthalenes, consider using a milder nitrating agent.[7]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of Desired Nitro-Isomer | 1. Suboptimal reaction temperature. 2. Inappropriate nitrating agent. 3. Insufficient reaction time. | 1. Optimize the temperature profile. For many nitrations, a low initial temperature (e.g., 0-5°C) followed by slow warming is effective. Monitor progress with TLC.[7] 2. For activated naphthalenes, a milder nitrating agent may be sufficient. For deactivated systems, a stronger agent like nitronium tetrafluoroborate might be necessary.[7] 3. Use TLC or GC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.[7] |
| Poor Regioselectivity (Formation of Multiple Isomers) | 1. Reaction conditions favoring a mixture of kinetically and thermodynamically controlled products.[4][7] 2. Steric hindrance from bulky substituents.[7] 3. Electronic effects of the substituent not being fully considered.[7] | 1. Lower temperatures generally favor the kinetically controlled product (alpha-nitration). The choice of solvent and nitrating agent can also influence the isomer ratio.[7] 2. For substrates with bulky groups, anticipate nitration at less hindered positions. 3. Understand the directing effects of your substituent. Activating groups will direct ortho/para, while deactivating groups will direct meta.[7] |
| Formation of Di- or Polysubstituted Products | 1. Excess nitrating agent.[7] 2. High reaction temperature.[7] 3. Highly activating substituent on the naphthalene ring.[7] | 1. Carefully control the stoichiometry of the nitrating agent, using a slight excess (1.0-1.2 equivalents).[7] 2. Keep the reaction temperature low to minimize over-nitration.[7] 3. For highly activated naphthalenes, consider a less reactive nitrating agent.[7] |
| Difficulty in Separating Isomers | 1. Similar physical properties (polarity, boiling points) of the nitro-isomers.[7] | 1. Optimize chromatographic conditions using High-Performance Liquid Chromatography (HPLC) or carefully optimized column chromatography.[7] 2. Fractional crystallization can be effective if one isomer is in significant excess and has different solubility characteristics.[7] |
| Reaction Does Not Proceed | 1. The naphthalene ring is deactivated by a strongly electron-withdrawing substituent.[7] 2. Improper preparation or storage of the nitrating agent. | 1. Employ a more powerful nitrating agent, such as nitronium tetrafluoroborate (NO₂BF₄).[7] 2. Cautiously increase the reaction temperature while monitoring for side product formation.[7] 3. Use freshly prepared or properly stored nitrating agents.[7] |
Data Presentation
Table 1: Regioselectivity of Naphthalene Nitration with Various Nitrating Agents
| Nitrating Agent | Solvent | Temperature (°C) | α:β Isomer Ratio |
| HNO₃/H₂SO₄ | Acetic Acid | 25 | ~9:1 |
| NO₂BF₄ | Sulfolane | 25 | 9.5:1 |
| N₂O₅ | CH₂Cl₂ | 0 | 19:1 |
| Acetyl Nitrate | Acetic Anhydride | 25 | 13:1 |
| HBEA Zeolite/Fuming HNO₃ | 1,2-dichloroethane | -15 | 19.2:1 |
Data compiled from various sources, ratios are approximate and can vary with specific reaction conditions.[9][10]
Experimental Protocols
General Protocol for Mononitration of Naphthalene using Mixed Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane. Cool the flask to 0°C in an ice bath.[7]
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (1.0-1.2 eq) to concentrated nitric acid (1.0-1.2 eq) while cooling in an ice bath.[7]
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of naphthalene over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5-10°C.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. The crude product will precipitate.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]
Protocol for Nitration of Naphthalene using a Zeolite Catalyst
-
Reaction Setup: To a three-necked flask, add naphthalene (e.g., 4.0 mmol), a modified HBEA zeolite catalyst (e.g., 0.10 g), and a solvent like 1,2-dichloroethane.[7]
-
Cooling: Cool the mixture to the desired temperature (e.g., -15°C) using an appropriate cooling bath.[7]
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (95%, e.g., 1.5 eq) to the stirred mixture.[7]
-
Reaction Monitoring: Monitor the reaction by TLC.[7]
-
Workup: Upon completion, remove the zeolite catalyst by filtration. Wash the filtrate with water, followed by a 5% aqueous sodium bicarbonate solution, and then again with water.[7]
Visualizations
Caption: General experimental workflow for the nitration of substituted naphthalenes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. When the aromatic hydrocarbon naphthalene reacts with class 12 chemistry CBSE [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. brainly.in [brainly.in]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Work-up procedures for aromatic nitration reactions to isolate 1-Nitro-2-naphthoic acid
Technical Support Center: Work-up of 1-Nitro-2-naphthoic acid
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up and isolation of this compound following aromatic nitration.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching the nitration reaction mixture in ice-water?
A1: Quenching the reaction by pouring it into a slurry of crushed ice and water serves two critical functions. First, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of over-nitrated or oxidized by-products. Second, it dilutes the concentrated acid medium (typically sulfuric and nitric acid), which dramatically decreases the solubility of the organic product, this compound, causing it to precipitate out of the solution.[1] This precipitation is the initial and most crucial step for isolating the crude product.[1]
Q2: Why is it necessary to wash the crude product or organic extract with a basic solution like sodium bicarbonate?
A2: A wash with a mild base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is essential to neutralize and remove residual strong acids (H₂SO₄ and HNO₃).[1] If left in the product, these acids can interfere with subsequent purification steps (e.g., causing degradation on silica gel chromatography) or lead to product instability during storage or upon heating. This wash also helps in removing acidic impurities by converting them into their more water-soluble salt forms.[1]
Q3: What are the expected isomers or major by-products in the nitration of 2-naphthoic acid?
A3: The nitration of 2-naphthoic acid is directed by the carboxylic acid group (-COOH), which is a deactivating, meta-directing group, and the naphthalene ring system itself. The nitro group can add to several positions. While the primary product is this compound, other isomers such as 8-nitro-2-naphthoic acid and 5-nitro-2-naphthoic acid can also be formed.[2] The formation of dinitrated products is also possible under harsh reaction conditions (e.g., higher temperatures or longer reaction times).[3]
Q4: What is a suitable recrystallization solvent for purifying this compound?
A4: For nitro-aromatic compounds, common recrystallization solvents include alcohols (like ethanol or methanol) and acetic acid.[4][5] Toluene or mixtures containing toluene can also be effective.[6] The choice of solvent depends on the impurity profile. A good recrystallization solvent will dissolve the crude product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not precipitate upon quenching. | The product may have higher than expected solubility in the acidic aqueous mixture, or it may be an oil at low temperatures. | Transfer the entire quenched mixture to a separatory funnel and perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or diethyl ether. Combine the organic layers and proceed with washing and drying.[1] |
| An oil/tar forms instead of a solid precipitate. | This can be due to impurities, the presence of multiple isomers lowering the melting point, or incomplete reaction. Strongly activating groups can lead to multiple nitrations and tar formation.[3] | Try to "scratch" the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If that fails, extract the oil into an organic solvent, wash, dry, and attempt to crystallize from a suitable solvent system. Column chromatography may be necessary to separate the desired product from tars. |
| The yield of isolated product is very low. | - Incomplete precipitation during quenching.- Product loss during transfers or filtration.- Formation of soluble side products.- The reaction may not have gone to completion. | - Ensure the quenched mixture is thoroughly chilled in an ice bath before filtration.- Use a minimal amount of cold solvent to rinse the reaction flask and wash the filter cake.- Check the pH of the aqueous filtrate; if it's not strongly acidic, some product may be lost as the carboxylate salt. Re-acidify to precipitate more product.- Analyze the crude product (e.g., by TLC or ¹H NMR) to check for unreacted starting material. |
| Formation of an emulsion during basic wash. | Salts formed during neutralization can act as surfactants, stabilizing the emulsion. | To break an emulsion, try the following: 1. Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase. 2. Instead of vigorous shaking, gently swirl or rock the separatory funnel. 3. Allow the funnel to stand undisturbed for an extended period. 4. Filter the emulsified layer through a pad of Celite or glass wool.[1] |
| The final product is still colored (yellow/brown) after recrystallization. | Persistent color may be due to residual nitrated impurities or oxidation by-products. | Perform a second recrystallization. If the color persists, you can try treating the hot recrystallization solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration to remove the charcoal before cooling. |
Experimental Protocol: Work-up and Purification
This protocol outlines the steps following the completion of the nitration reaction.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture). The addition should be done in a dropwise manner or in a thin stream to control the exotherm.
-
Precipitation and Aging: Continue stirring the mixture in an ice bath for 15-30 minutes to ensure complete precipitation of the crude product.
-
Isolation by Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids. Follow with a wash using a small amount of a cold, non-polar solvent (e.g., cold hexane) to help remove non-polar impurities and aid in drying.
-
Drying the Crude Product: Air-dry the crude solid on the filter for a period, then transfer it to a watch glass or drying dish to dry completely. A vacuum oven at a low temperature (e.g., 40-50 °C) can be used to accelerate drying.
-
Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol or an ethanol/water mixture).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry thoroughly to obtain pure this compound.
Visualized Workflows
Caption: Experimental workflow for the work-up and purification.
Caption: Decision tree for troubleshooting low product yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine - Google Patents [patents.google.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3221062A - Nitration process - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
How to avoid di-nitration in the synthesis of 1-Nitro-2-naphthoic acid
Welcome to the technical support center for the synthesis of 1-Nitro-2-naphthoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the selective mono-nitration of 2-naphthoic acid and avoiding the formation of di-nitro byproducts.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common, particularly concerning the control of selectivity. This guide addresses specific problems you might face in your experiments.
Problem 1: Significant formation of di-nitrated byproducts.
-
Root Cause: The primary cause of di-nitration is overly aggressive reaction conditions, which provide enough energy to overcome the deactivation of the ring by the first nitro group and the carboxylic acid group, leading to a second nitration.
-
Solutions:
-
Temperature Control: This is the most critical parameter. Nitration is an exothermic reaction, and elevated temperatures significantly favor di-nitration. Maintain a low temperature, ideally between 0°C and 5°C, throughout the reaction. Use an ice-salt bath for efficient cooling.
-
Rate of Addition: Add the nitrating agent (e.g., mixed acid) slowly and dropwise to the solution of 2-naphthoic acid. This prevents localized temperature spikes.
-
Stoichiometry of Nitrating Agent: Use a modest excess of the nitrating agent. A large excess will increase the likelihood of di-nitration. Start with a 1.1 to 1.2 molar equivalent of nitric acid.
-
Problem 2: Low yield of the desired this compound.
-
Root Cause: Low yields can result from incomplete reaction, degradation of the starting material or product, or loss during workup.
-
Solutions:
-
Reaction Time: While low temperatures are crucial, ensure the reaction is stirred for a sufficient duration to allow for complete mono-nitration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of Reagents: Use high-purity, anhydrous reagents. The presence of water can affect the concentration of the nitronium ion.
-
Workup Procedure: Quench the reaction by pouring it onto crushed ice to precipitate the product. Ensure thorough washing of the crude product to remove residual acids, which can interfere with purification.
-
Problem 3: Formation of undesired isomers.
-
Root Cause: The directing effects of the carboxylic acid group and the naphthalene ring system determine the position of nitration. While the 1-position is electronically favored for the first nitration, other isomers can form under certain conditions.
-
Solutions:
-
Choice of Nitrating Agent: The regioselectivity can be influenced by the nitrating agent. While mixed acid (HNO₃/H₂SO₄) is common, other systems can offer different selectivity.
-
Solvent: The reaction solvent can influence the isomer distribution. Acetic acid is a common solvent for nitration reactions and can help to control the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to prevent di-nitration during the synthesis of this compound?
A1: The most effective strategy is rigorous temperature control. Maintaining the reaction temperature at or below 5°C significantly disfavors the second nitration, which requires more energy.
Q2: What are the likely positions for di-nitration on the 2-naphthoic acid ring?
A2: The initial nitro group and the carboxylic acid group are deactivating and meta-directing. In the naphthalene ring system, the second nitro group would likely add to the other ring. Based on electronic effects, the probable di-nitro isomers are 1,5-dinitro-2-naphthoic acid and 1,8-dinitro-2-naphthoic acid.
Q3: Can alternative nitrating agents be used to improve selectivity for mono-nitration?
A3: Yes, alternative nitrating agents can offer milder reaction conditions and potentially higher selectivity. Some options include:
-
Acetyl nitrate (prepared in situ from nitric acid and acetic anhydride): Often used for milder nitrations.
-
Nitronium tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can sometimes be used at lower temperatures with high selectivity.
-
Metal nitrates with a catalyst: Systems like bismuth subnitrate with thionyl chloride have been reported for selective nitration of aromatic compounds.[1]
Q4: How does the concentration of sulfuric acid in the mixed acid affect the reaction?
A4: Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid. A higher concentration of sulfuric acid increases the rate of reaction but also the risk of side reactions, including di-nitration and sulfonation. A common ratio is 1:1 to 2:1 of sulfuric acid to nitric acid.
Experimental Protocols
Protocol 1: Controlled Mono-nitration using Mixed Acid
This protocol is designed to favor the formation of this compound while minimizing di-nitration.
Materials:
-
2-Naphthoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution (5%)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath. Slowly add 1.1 molar equivalents of concentrated nitric acid dropwise with constant stirring, ensuring the temperature remains below 10°C.
-
Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 molar equivalent of 2-naphthoic acid in 40 mL of concentrated sulfuric acid. Cool this solution to 0°C in an ice-salt bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-naphthoic acid. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude this compound will precipitate.
-
Purification: Filter the precipitate and wash it thoroughly with cold deionized water until the washings are neutral. Further wash with a cold, dilute sodium bicarbonate solution to remove any unreacted starting material. Finally, wash again with cold deionized water. The crude product can be recrystallized from ethanol or an ethanol/water mixture.
Quantitative Data Summary
The following table summarizes the expected outcomes based on controlling key reaction parameters. Note that specific yields can vary based on the precise experimental setup and scale.
| Parameter | Condition | Expected Outcome for this compound | Risk of Di-nitration |
| Temperature | 0-5°C | Higher yield and selectivity | Low |
| > 20°C | Lower yield of desired product | High | |
| Nitric Acid (mol. eq.) | 1.1 - 1.2 | Good yield | Moderate |
| > 1.5 | Potential for higher conversion but increased risk | High | |
| Addition Rate | Slow (dropwise) | Controlled reaction, better selectivity | Low |
| Fast | Temperature spikes, lower selectivity | High |
Visualizations
Below are diagrams illustrating the key concepts and workflows discussed.
Caption: Troubleshooting logic for avoiding di-nitration.
Caption: Step-by-step experimental workflow.
References
Technical Support Center: Improving the Stability of 1-Nitro-2-naphthoic Acid During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 1-Nitro-2-naphthoic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many nitroaromatic compounds, is primarily influenced by temperature, light, humidity, and pH.[1][2]
-
Temperature: Elevated temperatures can accelerate thermal decomposition. For many organic compounds, degradation rates increase with temperature.[1][2] It is recommended to store the compound at controlled room temperature or refrigerated conditions (2-8°C) for enhanced stability.[3]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4][5][6] It is crucial to store this compound in light-resistant containers.
-
Humidity: Moisture can facilitate hydrolytic degradation, especially in the presence of acidic or basic impurities.[7][8][9] Therefore, storage in a dry environment is essential.
-
pH: As a carboxylic acid, this compound is susceptible to degradation in basic conditions, which can catalyze hydrolysis and other reactions. It is also incompatible with strong bases.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place, such as a refrigerator (2-8°C).[3] | To minimize thermal decomposition. |
| Light | Keep in a tightly sealed, light-resistant container (e.g., amber glass vial).[4][5][6][10] | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | To prevent oxidation. |
| Humidity | Store in a dry, well-ventilated place.[1][11] | To minimize hydrolysis. |
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and data from related nitroaromatic and naphthoic acid compounds, the following pathways are plausible:
-
Decarboxylation: A common thermal degradation pathway for carboxylic acids, especially those with electron-withdrawing groups like the nitro group. This would result in the formation of 1-nitronaphthalene and carbon dioxide.
-
Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, the carboxylic acid group can undergo reactions. While the acid itself is stable against hydrolysis, its esters would be susceptible.
-
Photodegradation: Exposure to light can lead to complex reactions, potentially involving the nitro group and the naphthalene ring, leading to various degradation products.
-
Reduction of the Nitro Group: In the presence of reducing agents or under certain biological conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (e.g., yellowing) | - Exposure to light (photodegradation)- Exposure to heat (thermal degradation)- Presence of impurities | - Store the compound in an amber or opaque container in a cool, dark place.- Perform a purity check using HPLC or another suitable analytical method. |
| Inconsistent experimental results over time | - Degradation of the stock solution- Improper storage of the solid compound | - Prepare fresh stock solutions for each set of experiments.- Verify the purity of the solid compound before preparing solutions.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12] |
| Low assay value or presence of unexpected peaks in chromatography | - Degradation of the compound during storage or sample preparation | - Review storage conditions and handling procedures.- Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways, in accordance with ICH guidelines.[13][14][15][16]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for up to 7 days.[17][18]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for up to 7 days.[17][18] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 7 days.[14]
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C in a temperature-controlled oven for up to 7 days.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC-UV method capable of separating this compound from its potential degradation products.[19][20][21][22]
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
A gradient elution is often necessary to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectrophotometry) and a broader range (e.g., 200-400 nm) using a photodiode array (PDA) detector to identify degradation products with different chromophores.
4. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[23][24][25][26]
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. curtec.com [curtec.com]
- 6. Functional protective barrier for packaging - Eurovetrocap [eurovetrocap.com]
- 7. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. othilapak.com [othilapak.com]
- 11. fishersci.com [fishersci.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. scispace.com [scispace.com]
- 17. ijrpp.com [ijrpp.com]
- 18. scispace.com [scispace.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. ijtsrd.com [ijtsrd.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 25. jddtonline.info [jddtonline.info]
- 26. ijprajournal.com [ijprajournal.com]
Scaling up the synthesis of 1-Nitro-2-naphthoic acid: potential issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Nitro-2-naphthoic acid, with a special focus on the challenges encountered during scale-up. The nitration of aromatic systems is a well-established but hazardous process that requires careful control and a thorough understanding of the reaction parameters to ensure safety, selectivity, and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety hazards when scaling up the synthesis of this compound?
A1: The primary hazards are:
-
Runaway Reactions: Aromatic nitration is a highly exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation significantly more challenging. An uncontrolled increase in temperature can lead to a dangerous, self-accelerating reaction rate, resulting in a rapid pressure build-up and potential reactor failure.
-
Thermal Instability: Nitroaromatic compounds can be thermally unstable and may decompose explosively, especially at elevated temperatures or in the presence of impurities like residual nitrating acids.[1][2]
-
Toxic Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) gases, particularly if side reactions or decomposition occurs. Adequate ventilation and off-gas scrubbing are essential.
-
Product Hazards: Nitronaphthalene derivatives can be toxic, potential carcinogens, and may cause skin irritation or other health effects upon exposure.[3][4]
Q2: My reaction temperature spikes uncontrollably during the addition of the nitrating agent. How can I prevent this?
A2: Temperature control is paramount for both safety and selectivity. To prevent thermal spikes:
-
Ensure Adequate Cooling: Use a reactor with a cooling jacket and a powerful, responsive cooling system (e.g., a circulating chiller). For lab scale, a well-maintained ice/salt bath is critical.
-
Slow, Controlled Addition: Add the nitrating agent (typically a mixture of nitric and sulfuric acid) slowly and subsurface if possible. On a larger scale, use a metering pump for precise, consistent dosing.
-
Vigorous Agitation: Ensure the reaction mixture is stirred efficiently to promote rapid heat transfer to the reactor walls and prevent the formation of localized hot spots.
-
Monitor Internal Temperature: Always monitor the internal reaction temperature with a calibrated probe, not just the bath temperature.
Q3: I am getting a mixture of products, including dinitro compounds and other isomers. How can I improve selectivity for this compound?
A3: Achieving high regioselectivity is a common challenge.
-
Strict Temperature Control: Lower temperatures (typically 0–5 °C) favor the desired isomer and minimize over-nitration.[5]
-
Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.05–1.1 equivalents). A large excess will significantly increase the rate of dinitration.[6]
-
Order of Addition: Typically, the nitrating agent is added to the solution of the aromatic compound. This maintains a low concentration of the nitrating species, which can improve selectivity.
Q4: My product oils out or won't precipitate cleanly when I quench the reaction. What should I do?
A4: This issue often arises from impurities or the presence of unreacted starting material, which can depress the product's melting point.
-
Controlled Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This rapid cooling and dilution should promote precipitation of the solid product.
-
Extraction: If the product remains oily, it may be necessary to perform an acidic workup followed by extraction into a suitable organic solvent (e.g., ethyl acetate). The product can then be isolated by evaporating the solvent.
-
Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the quenched mixture can sometimes induce crystallization.
Q5: What are the key process parameters to reconsider when moving from a 10g lab scale to a 1kg pilot scale?
A5: Direct scaling is not possible. Key parameters to re-evaluate include:
-
Heat Transfer: This is the most critical factor. The cooling capacity of the pilot-scale reactor must be sufficient to handle the total heat generated. A preliminary thermal hazard assessment (e.g., using reaction calorimetry) is highly recommended.
-
Mixing Efficiency: What works in a round-bottom flask will not work in a large reactor. The impeller type, speed, and baffle configuration must be designed to ensure the mixture remains homogeneous.
-
Reagent Addition Time: The addition time must be significantly increased (e.g., from 30 minutes to 4-8 hours) to match the reactor's heat removal capability.
-
Quenching and Isolation: Handling and filtering a large volume of acidic slurry requires appropriate industrial equipment (e.g., a filter press) and safety protocols.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | Low quality or wet reagents; Temperature is too low. | Use fresh, anhydrous acids; Allow the temperature to rise slowly to the lower end of the recommended range (e.g., 0 °C). |
| Low Yield | Incomplete reaction; Over-nitration or side reactions; Product loss during workup/purification. | Monitor reaction completion by TLC/HPLC; Lower the reaction temperature and use less nitrating agent; Optimize quenching, filtration, and recrystallization steps to minimize physical losses. |
| Low Purity / Difficult Purification | Formation of multiple isomers; Presence of dinitrated by-products; Incomplete removal of acidic residue. | Maintain strict temperature control (0–5 °C); Use precise stoichiometry of nitric acid; Wash the crude product thoroughly with cold water until the filtrate is neutral; Perform multiple recrystallizations or consider chromatography for higher purity.[7][8] |
| Product Dark in Color | Oxidation or decomposition by-products. | Ensure the reaction temperature did not exceed the set limit; Use a high-purity starting material; Consider purifying the crude product with activated carbon during recrystallization. |
Process Parameter Comparison for Scale-Up
The following table provides a conceptual comparison of key parameters. Exact values must be determined experimentally for each specific process and equipment.
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| 2-Naphthoic Acid | 1.0 eq | 1.0 eq | Ensure consistent purity and particle size of starting material. |
| H₂SO₄ (conc.) | 5-10 volumes | 5-10 volumes | Heat of dilution with any residual water must be managed. |
| HNO₃ (conc.) | 1.05–1.2 eq | 1.05–1.1 eq | Use minimal excess to reduce by-products and thermal risk. |
| Temperature | 0–5 °C | 0–5 °C | Critical for selectivity and safety. Requires a highly efficient and reliable reactor cooling system at scale. |
| Addition Time | 30–60 min | 4–8 hours | Must be extended significantly to allow for efficient heat removal. |
| Typical Yield | 65–85% | 60–80% | Yields often decrease slightly on scale-up due to more complex handling and transfers. |
| Purity (crude) | >85% | >80% | Heavily dependent on maintaining strict temperature control and mixing efficiency. |
Representative Experimental Protocol (Lab Scale)
Disclaimer: This procedure is illustrative and intended for trained professionals only. A thorough risk assessment must be conducted before any execution. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves.
Reagents:
-
2-Naphthoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water & Ice
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 volumes relative to the substrate). Cool the flask to 0 °C in an ice/salt bath.
-
Dissolution: Slowly add 2-naphthoic acid to the cold, stirring sulfuric acid. Stir until all solids are dissolved, maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding nitric acid (1.1 eq) to a small amount of sulfuric acid, keeping the mixture cool.
-
Nitration: Transfer the nitrating mixture to the dropping funnel. Add it dropwise to the solution of 2-naphthoic acid over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0–5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0–5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC or HPLC.
-
Quenching: In a large beaker, prepare a mixture of crushed ice and water (at least 10x the reaction volume). With vigorous stirring, slowly pour the reaction mixture onto the ice.
-
Isolation: The crude this compound should precipitate as a pale yellow solid. Allow the slurry to stir until all the ice has melted. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acids, which is critical for product stability.
-
Purification: Dry the crude product. Purify by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[8]
Visualized Workflows and Logic
References
- 1. 2-NITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. ICSC 1504 - 2-NITRONAPHTHALENE [inchem.org]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 1-Nitro-2-naphthoic Acid and Its Isomers: A Guide for Researchers
An in-depth examination of the physicochemical properties, synthesis, and potential biological relevance of nitronaphthoic acid isomers, providing key data for researchers in drug discovery and chemical synthesis.
This guide offers a comparative analysis of 1-Nitro-2-naphthoic acid and its structural isomers. The position of the nitro and carboxylic acid groups on the naphthalene core significantly influences the molecule's physical and chemical characteristics, impacting its synthesis, reactivity, and potential biological applications. This document provides a structured overview of these differences, supported by available experimental data, to aid researchers in selecting and utilizing these compounds.
Physicochemical Properties
The isomers of nitronaphthoic acid, while sharing the same molecular formula (C₁₁H₇NO₄) and molecular weight (217.18 g/mol ), exhibit distinct physicochemical properties due to the varied spatial arrangement of their functional groups. These differences are critical for predicting their behavior in both chemical reactions and biological systems. A summary of key properties is presented below.
| Property | This compound | 2-Nitro-1-naphthoic acid | 3-Nitro-1-naphthoic acid | 4-Nitro-1-naphthoic acid | 5-Nitro-1-naphthoic acid | 8-Nitro-1-naphthoic acid |
| CAS Number | 103987-83-3[1] | Not available | 4507-84-0 | 1975-43-5[2] | 1975-44-6[3] | 2216-13-9 |
| IUPAC Name | 1-nitronaphthalene-2-carboxylic acid[1] | 2-nitronaphthalene-1-carboxylic acid | 3-nitronaphthalene-1-carboxylic acid | 4-nitronaphthalene-1-carboxylic acid | 5-nitronaphthalene-1-carboxylic acid[3] | 8-nitronaphthalene-1-carboxylic acid |
| Appearance | Not available | Not available | Not available | Not available | Yellowish solid[4] | Not available |
| Melting Point | Not available | Not available | Not available | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available | Not available | Generally soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] | Not available |
| pKa | Not available | Not available | Not available | Not available | Not available | Not available |
Spectroscopic Data
Synthesis of Nitronaphthoic Acid Isomers
The synthesis of nitronaphthoic acid isomers primarily relies on two main strategies: the nitration of a naphthoic acid precursor or the oxidation of a nitromethylnaphthalene. The choice of starting material and reaction conditions dictates the isomeric product distribution.
General Synthesis Workflow
References
- 1. This compound | C11H7NO4 | CID 575415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitro-1-naphthoic acid | C11H7NO4 | CID 13288326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitronaphthalene-1-carboxylic acid | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1975-44-6: 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID [cymitquimica.com]
- 5. rsc.org [rsc.org]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 1-Nitro-2-naphthoic Acid and 3-nitro-1-naphthoic Acid
In the realm of drug development and scientific research, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of two closely related isomers: 1-Nitro-2-naphthoic acid and 3-nitro-1-naphthoic acid. By examining their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data, we can elucidate the subtle yet significant structural nuances that differentiate these compounds. This information is critical for researchers engaged in the synthesis, characterization, and application of nitronaphthoic acid derivatives.
Molecular Structures at a Glance
The positioning of the nitro (-NO₂) and carboxylic acid (-COOH) groups on the naphthalene ring system is the key differentiator between these two isomers. In this compound, both functional groups are located on the same aromatic ring in an ortho configuration. Conversely, in 3-nitro-1-naphthoic acid, the functional groups are on the same ring but in a meta-like arrangement relative to each other. This seemingly minor difference in substituent placement has a profound impact on the electronic environment of the molecules, which is reflected in their spectroscopic signatures.
A Comparative Guide to the Chromatographic Separation of Nitronaphthoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The effective separation of nitronaphthoic acid isomers is a critical analytical challenge in various fields, including pharmaceutical development and materials science. Due to their structural similarities, these isomers often exhibit nearly identical physicochemical properties, making their resolution by chromatography a complex task. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods that can serve as a robust starting point for the separation of nitronaphthoic acid isomers. The methodologies presented are based on successful separations of structurally analogous compounds, such as nitronaphthalene, naphthoic acid, and aminobenzoic acid isomers.
Data Presentation: Comparison of Chromatographic Methods
The selection of an appropriate chromatographic method is paramount for achieving baseline separation of nitronaphthoic acid isomers. Below is a summary of potential starting conditions for both HPLC and GC, derived from established methods for similar compounds.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Potential Advantages | Compounds Separated (Analogous) |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with Phosphate Buffer | Widely applicable, good starting point for aromatic compounds.[1][2] | Naphthalene derivatives, Aminobenzoic acid isomers[3] |
| HPLC | Phenyl-Hexyl | Acetonitrile/Methanol/Water | Enhanced selectivity for aromatic compounds through π-π interactions.[4] | Nitroaromatic isomers[4] |
| HPLC | Mixed-Mode (Reversed-Phase/Cation-Exchange) | Acetonitrile/Water with Formic Acid | Excellent for separating isomers with varying hydrophobicity and ionic character.[3] | Aminobenzoic acid isomers[3] |
| GC | TG-5SilMS (5% Phenyl Polysilphenylene-siloxane) | Helium | High resolution for volatile and thermally stable isomers.[5] | Nitronaphthalene isomers[5] |
Experimental Workflow
The development of a successful chromatographic separation method typically follows a systematic workflow. This involves sample preparation, method development and optimization, and data analysis.
Caption: A generalized workflow for the chromatographic separation and analysis of chemical isomers.
Experimental Protocols
The following protocols are suggested starting points for the separation of nitronaphthoic acid isomers, based on methods developed for analogous compounds. Optimization of these parameters will be necessary to achieve the desired resolution for specific nitronaphthoic acid isomer pairs.
1. HPLC Method for Nitronaphthoic Acid Isomers (Adapted from Nitroaromatic and Aminobenzoic Acid Isomer Separations)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometric (MS) detector.
-
Columns (to be evaluated):
-
Mobile Phase:
-
For C18 and Phenyl-Hexyl: A gradient elution using Acetonitrile (Solvent A) and water with 0.1% formic acid or a phosphate buffer (pH 3-6) (Solvent B) is recommended.[1][2][4] A starting gradient could be 30-70% A over 20 minutes.
-
For Mixed-Mode: An isocratic or gradient elution with Acetonitrile and water containing an acidic modifier like formic acid.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the nitronaphthoic acid isomers (typically around 254 nm). MS detection can provide additional structural information.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.[6]
2. GC-MS Method for Nitronaphthoic Acid Isomers (Adapted from Nitronaphthalene Isomer Separation)
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A Thermo Scientific Trace GOLD TG5-SilMS capillary column (30 m x 0.25 mm x 0.25 µm) or a similar 5% phenyl-methyl polysiloxane column is a good starting point.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[5]
-
-
Injector Temperature: 280 °C.[5]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol. Derivatization (e.g., esterification of the carboxylic acid group) may be necessary to improve volatility and peak shape.
Conclusion
References
A Comparative Guide to HPLC Methods for the Analysis and Purification of 1-Nitro-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of nitroaromatic compounds, including 1-Nitro-2-naphthoic acid, a key intermediate in various synthetic pathways. The selection of an appropriate HPLC method is critical for achieving accurate quantification, effective purification, and high-purity final products. This guide provides a comparative overview of various HPLC methods applicable to this compound, supported by experimental protocols and data presented for easy comparison.
Comparison of Analytical HPLC Methods
The analysis of this compound and its potential isomers or impurities is commonly achieved using reversed-phase HPLC. The choice of stationary phase and mobile phase composition is crucial for achieving optimal separation. Below is a comparison of three common methods.
| Parameter | Method 1: Standard C18 | Method 2: High-Resolution C18 | Method 3: Phenyl-Hexyl |
| Stationary Phase | C18 bonded silica (5 µm, 4.6 x 150 mm) | C18 bonded silica (3 µm, 4.6 x 100 mm) | Phenyl-Hexyl bonded silica (5 µm, 4.6 x 150 mm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Acetic Acid in WaterB: Methanol |
| Elution Mode | Isocratic (e.g., 60:40 A:B) | Gradient | Isocratic (e.g., 50:50 A:B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm[1] | UV at 254 nm | UV at 254 nm |
| Typical Retention Time | 5-7 min | 4-6 min | 6-8 min |
| Resolution (Rs) of Isomers | Moderate | High | Good (alternative selectivity) |
| Advantages | Robust, widely available | Faster analysis, higher efficiency | Alternative selectivity for aromatic compounds |
| Disadvantages | Lower resolution for complex mixtures | Higher backpressure | May have lower retention for some compounds |
Comparison of Preparative HPLC Methods
The goal of preparative HPLC is to isolate and purify a target compound.[2][3] This typically involves scaling up an analytical method.[4] The key is to maximize loading capacity while maintaining adequate separation.
| Parameter | Method A: High-Load C18 | Method B: Scaled-Up Phenyl-Hexyl |
| Stationary Phase | C18 bonded silica (10 µm, 21.2 x 250 mm) | Phenyl-Hexyl bonded silica (10 µm, 21.2 x 250 mm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Acetic Acid in WaterB: Methanol |
| Elution Mode | Isocratic or shallow gradient | Isocratic |
| Flow Rate | 15-25 mL/min | 15-25 mL/min |
| Detection | UV at 254 nm (with preparative flow cell) | UV at 254 nm (with preparative flow cell) |
| Sample Loading | Up to several hundred milligrams per injection | Up to several hundred milligrams per injection |
| Purity Achieved | >98% | >98% |
| Recovery | >90% | >90% |
| Advantages | High loading capacity, well-understood chemistry | Can provide better separation for certain impurities |
| Disadvantages | May require optimization for complex mixtures | Methanol is more viscous than acetonitrile, leading to higher backpressure |
Experimental Protocols
Analytical HPLC Protocol (Method 1)
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
2. Materials and Reagents:
-
Column: C18 bonded silica (5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase Composition: 60% A, 40% B (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
4. Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a stock solution of this compound standard in the sample diluent (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Prepare the sample to be analyzed in the sample diluent.
-
Inject the standards and the sample.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Preparative HPLC Protocol (Method A)
1. Instrumentation:
-
Preparative HPLC system with high-pressure pumps, an autosampler or manual injector, a column oven, a UV detector with a preparative flow cell, and a fraction collector.
2. Materials and Reagents:
-
Column: C18 bonded silica (10 µm, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Solvent: Acetonitrile or a solvent that completely dissolves the crude sample.
3. Chromatographic Conditions:
-
Mobile Phase Composition: Optimized based on analytical scouting runs (e.g., 65% A, 35% B).
-
Flow Rate: 20 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 1-5 mL (depending on sample concentration).
4. Procedure:
-
Dissolve the crude this compound in the minimum amount of sample solvent.
-
Equilibrate the preparative column with the mobile phase.
-
Perform a small analytical injection on the preparative column to determine the retention time of the target compound.
-
Inject the concentrated crude sample.
-
Collect fractions based on the retention time of the this compound peak.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for HPLC analysis and purification of this compound.
Caption: Decision tree for selecting an appropriate HPLC method.
References
A Researcher's Guide to Monitoring the Synthesis of 1-Nitro-2-naphthoic Acid using Thin-Layer Chromatography
In the synthesis of specialized organic compounds such as 1-Nitro-2-naphthoic acid, a crucial derivative in various chemical syntheses, meticulous reaction monitoring is paramount to ensure optimal yield and purity. Thin-Layer Chromatography (TLC) presents a rapid, cost-effective, and highly efficient method for real-time tracking of the conversion of 2-naphthoic acid to its nitrated product. This guide provides a detailed comparison of TLC with other analytical techniques and offers a comprehensive experimental protocol for its application in this specific synthesis.
The synthesis of this compound typically involves the nitration of 2-naphthoic acid. Monitoring the reaction's progress is essential to determine the point of complete consumption of the starting material and the formation of the desired product, while minimizing the formation of by-products. TLC is particularly well-suited for this purpose due to its simplicity and speed, allowing for multiple time-point analyses without the need for complex instrumentation.[1]
Comparative Analysis of Monitoring Techniques
While TLC is a primary choice for monitoring this synthesis, other analytical methods can also be employed. The following table provides a comparative overview of these techniques.
| Technique | Principle | Advantages | Disadvantages | Relevance to this compound Synthesis |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | - Rapid and inexpensive- Simple to perform- Requires minimal sample volume- Allows for simultaneous analysis of multiple samples | - Primarily qualitative- Lower resolution compared to HPLC- Can be influenced by experimental conditions | Excellent for routine reaction monitoring to quickly assess the presence of starting material, product, and potential by-products. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | - Highly quantitative and reproducible- High resolution and sensitivity- Amenable to automation | - Higher cost of instrumentation and solvents- More complex to operate- Longer analysis time per sample | Ideal for quantitative analysis of reaction kinetics, final product purity assessment, and isolation of the product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by mass-based detection. | - Excellent separation for volatile compounds- Provides structural information from mass spectra | - Requires derivatization for non-volatile compounds like carboxylic acids- High temperature can cause degradation of thermally labile compounds | Less suitable for direct analysis of this compound due to its low volatility and the need for derivatization, which adds complexity to the analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to determine molecular structure. | - Provides detailed structural information- Can be used for quantitative analysis | - Low sensitivity- Expensive instrumentation- Requires relatively pure samples for clear spectra | Best used for structural confirmation of the final isolated product rather than for routine reaction monitoring of crude reaction mixtures. |
Experimental Protocol: TLC Analysis of this compound Synthesis
This protocol details the materials and step-by-step procedure for monitoring the nitration of 2-naphthoic acid to this compound using TLC.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates.[2]
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve optimal separation. A common starting ratio is 7:3 (hexane:ethyl acetate) with the addition of a small amount of acetic acid (e.g., 1%) to suppress the ionization of the carboxylic acid group and reduce tailing.[2][3]
-
Sample Preparation:
-
Standard (Starting Material): A dilute solution of 2-naphthoic acid in a suitable solvent (e.g., ethyl acetate or the reaction solvent).
-
Reaction Mixture: Aliquots taken from the reaction vessel at different time intervals.
-
-
Visualization Reagents:
-
Secondary (for enhanced specificity):
Procedure
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for sample application.[1]
-
Spotting: Using separate capillary tubes, apply small spots of the starting material standard and the reaction mixture aliquots onto the designated points on the baseline. It is highly recommended to use a "co-spot," where the reaction mixture is spotted directly on top of the starting material spot in one lane. This helps in confirming the identity of the starting material spot in the reaction mixture.[7]
-
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[8]
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Aromatic compounds like the starting material and product will appear as dark spots against the fluorescent background.[4][5] Circle the spots with a pencil.
-
Specific Staining for Nitro Group (optional but recommended for confirmation): a. Spray the plate with the stannous chloride solution and heat it at 100°C for 10-15 minutes to reduce the nitro group of the product to an amine.[6] b. After cooling, spray the plate with the sodium nitrite solution.[6] c. Immediately follow by spraying with the alkaline β-naphthol solution. The spot corresponding to the this compound should turn into a distinctively colored (typically orange to red) spot, confirming its identity.[6]
-
-
Analysis: The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The retention factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. Due to the introduction of the polar nitro group, this compound is expected to be more polar and thus have a lower Rf value than the 2-naphthoic acid starting material.
Expected Results and Data Presentation
The results of the TLC analysis can be summarized in a table. Note that Rf values are indicative and can vary based on the specific experimental conditions.
| Compound | Expected Rf Value | Visualization (UV 254 nm) | Visualization (Nitro Staining) |
| 2-Naphthoic Acid | ~0.6 | Dark Spot | No Color Change |
| This compound | ~0.4 | Dark Spot | Orange-Red Spot |
| In a 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid mobile phase. |
Visualizing the Workflow and Logic
To better illustrate the experimental and logical flow of the TLC monitoring process, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
Reactivity comparison of 1-Nitro-2-naphthoic acid with other nitroaromatic compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1-Nitro-2-naphthoic acid against other common nitroaromatic compounds, such as the isomers of nitrobenzoic acid. The analysis is supported by available experimental data and established principles of physical organic chemistry, offering insights into how the unique structural features of this compound influence its behavior in key chemical transformations.
Introduction to Reactivity in Nitroaromatic Compounds
Nitroaromatic compounds are a cornerstone of synthetic chemistry, valued for their versatile reactivity. The nitro group (–NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1] This electronic pull deactivates the aromatic ring toward electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.[1] Furthermore, the nitro group and adjacent functional groups, such as carboxylic acids, can profoundly influence each other's reactivity through steric and electronic interplay.
This compound presents a unique case study. The naphthalene core, combined with the adjacent nitro and carboxylic acid functionalities, creates a sterically crowded environment. This guide will explore how these features modulate its acidity and reactivity in esterification, reduction, and decarboxylation reactions compared to simpler nitrobenzoic acid isomers.
Analysis of Steric and Electronic Effects
The reactivity of this compound is governed by a combination of electronic effects from the nitro group and significant steric hindrance arising from the ortho-like arrangement of the substituents on the naphthalene ring. This is analogous to the "ortho effect" seen in substituted benzoic acids but is further complicated by the rigid, fused-ring system.
Comparative Reactivity Analysis
Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion). Electron-withdrawing groups like –NO₂ stabilize the anion, thereby increasing acidity (lowering the pKa). In nitrobenzoic acids, the ortho isomer is the strongest acid due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, enhancing the stability of the carboxylate anion.
Data Presentation: Acidity of Nitrobenzoic Acids
| Compound | Isomer Position | pKa Value |
| Benzoic Acid | - | ~4.20 |
| 2-Nitrobenzoic Acid | Ortho | ~2.17 |
| 3-Nitrobenzoic Acid | Meta | ~3.47 |
| 4-Nitrobenzoic Acid | Para | ~3.44 |
| This compound | Ortho-like | Predicted to be low (~2.0) |
Esterification
Acid-catalyzed esterification involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid. The reaction rate is sensitive to both electronic effects and steric hindrance around the carboxyl group. While the electron-withdrawing nitro group can enhance the electrophilicity of the carbonyl carbon, steric bulk can impede the approach of the alcohol nucleophile.
For this compound, the steric hindrance from the adjacent nitro group is expected to be the dominant factor, significantly slowing the rate of esterification compared to less hindered acids like meta- and para-nitrobenzoic acid. Its reactivity would be most comparable to, though likely even slower than, that of 2-nitrobenzoic acid.
Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a fundamental transformation, often carried out via catalytic hydrogenation (e.g., H₂/Pd-C) or with metals in acidic media (e.g., Fe/HCl).[2][3] The rate of this reaction can be affected by steric hindrance around the nitro group, which may impede its access to the catalyst surface.
The 1-nitro group in this compound is sterically hindered by the adjacent carboxylic acid at the 2-position and the peri-hydrogen at the 8-position. This crowding is expected to decrease the rate of reduction compared to unhindered nitro groups, such as those in 4-nitrobenzoic acid or 3-nitrobenzoic acid. The rate may be comparable to that of 2-nitrobenzoic acid, where the ortho-carboxyl group also provides steric shielding.
Summary of Predicted Reactivity
| Reaction | This compound | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | Primary Influencing Factor |
| Acidity | Very High | High | Moderate | Moderate | Steric & Electronic |
| Esterification Rate | Very Low | Low | Moderate | Moderate | Steric Hindrance |
| Nitro Reduction Rate | Low | Low | High | High | Steric Hindrance |
Experimental Protocols
The following are generalized protocols for the comparative analysis of nitroaromatic acid reactivity. Researchers should optimize concentrations, temperatures, and analytical methods for their specific instrumentation and substrates.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine and compare the pKa values of this compound and reference nitroaromatic acids. This method relies on the spectral shift between the protonated acid (HA) and its deprotonated carboxylate anion (A⁻).
Materials:
-
Nitroaromatic acid stock solution (e.g., 1 mM in methanol).
-
Series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 1.0 to 6.0).
-
0.1 M HCl solution.
-
0.1 M NaOH solution.
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
Procedure:
-
Prepare Samples: For each acid, prepare a series of solutions by adding a small, constant volume of the stock solution to a larger, known volume of each buffer solution. Also prepare a fully protonated sample in 0.1 M HCl and a fully deprotonated sample in 0.1 M NaOH.
-
Acquire Spectra: Record the UV-Vis absorbance spectrum (e.g., 200-450 nm) for each solution at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Data Analysis:
-
Identify a wavelength with a significant difference in absorbance between the HA and A⁻ forms.
-
At this wavelength, plot Absorbance vs. pH.
-
The pKa is the pH at the midpoint of the resulting sigmoidal curve.
-
Alternatively, use the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]), where the concentration ratio can be determined from the absorbance values: ([A⁻]/[HA]) = (A_HA - A) / (A - A_A-), where A is the absorbance at a given pH, and A_HA and A_A- are the absorbances of the fully protonated and deprotonated forms, respectively.
-
Protocol 2: Kinetic Analysis of Esterification by HPLC
Objective: To determine and compare the second-order rate constants for the acid-catalyzed esterification of nitroaromatic acids with a model alcohol (e.g., methanol).
Materials:
-
Nitroaromatic acids.
-
Anhydrous alcohol (e.g., methanol).
-
Strong acid catalyst (e.g., concentrated H₂SO₄).
-
Thermostatted reaction vessel (e.g., jacketed reactor or oil bath).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Internal standard (a stable compound not involved in the reaction).
Procedure:
-
Reaction Setup: In the thermostatted reactor, dissolve a known amount of the nitroaromatic acid and the internal standard in a large excess of the alcohol. Allow the solution to reach thermal equilibrium.
-
Initiate Reaction: Initiate the reaction by adding a known amount of the acid catalyst. Start a timer and immediately withdraw the first sample (t=0).
-
Sample Quenching & Analysis: Withdraw aliquots at regular time intervals. Immediately quench the reaction in each aliquot (e.g., by diluting into a cold, buffered mobile phase) to stop the reaction. Analyze the samples by HPLC to determine the concentration of the starting carboxylic acid relative to the internal standard.
-
Data Analysis:
-
The reaction is conducted under pseudo-first-order conditions due to the large excess of alcohol.
-
Plot the natural logarithm of the carboxylic acid concentration (ln[Acid]) versus time. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) is obtained by dividing k_obs by the concentration of the alcohol (k₂ = k_obs / [Alcohol]).
-
Repeat for each nitroaromatic acid under identical conditions for a valid comparison.
-
References
A Comparative Guide to the Analytical Validation of 1-Nitro-2-naphthoic Acid: Purity and Identity
For researchers, scientists, and drug development professionals, the accurate determination of purity and confirmation of identity for chemical entities like 1-Nitro-2-naphthoic acid are fundamental to ensuring the validity and reproducibility of experimental results, as well as for quality control in manufacturing processes. This guide provides an objective comparison of analytical methodologies for the validation of this compound, complete with supporting data and detailed experimental protocols.
The analytical validation of this compound involves a multi-faceted approach, typically employing a combination of chromatographic and spectroscopic techniques to assess purity and confirm identity. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying purity and identifying impurities, while spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS), are essential for unequivocal identity confirmation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectroscopic Methods (IR, NMR, MS) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation based on volatility and boiling point. | Interaction of molecules with electromagnetic radiation or fragmentation based on mass-to-charge ratio. |
| Primary Use | Purity assessment and quantitative analysis of the main component and impurities. | Analysis of volatile impurities and residual solvents. | Unambiguous identification and structural elucidation. |
| Sample Derivatization | Not typically required. | May be required to increase volatility. | Not required. |
| Selectivity | High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | High, particularly when coupled with a Mass Spectrometer (GC-MS). | Very high, provides fingerprint-level identification. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Varies; MS is highly sensitive. |
| Quantitative Analysis | Excellent for both the active compound and impurities. | Good, but may be less accurate for non-volatile compounds. | Primarily qualitative, though quantitative NMR (qNMR) is possible. |
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the analytical validation of this compound using various techniques. These values are representative and may vary based on the specific instrumentation and method parameters.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | > 0.999 | 0.05 µg/mL | 0.15 µg/mL | 98.0 - 102.0 | < 2.0 |
| GC-MS | > 0.998 | 0.01 µg/mL | 0.03 µg/mL | 97.0 - 103.0 | < 5.0 |
| ¹H-qNMR | > 0.999 | Dependent on concentration | ~0.1% w/w | 99.0 - 101.0 | < 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical method. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the routine quality control and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is designed to identify and quantify volatile or semi-volatile impurities.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL. Derivatization with a silylating agent may be necessary to improve the volatility of this compound.
Spectroscopic Analysis for Identity Confirmation
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or analyze as a thin film on a salt plate.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Peaks: Characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed structural map of the molecule.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Fragmentation patterns can provide further structural information. PubChem lists a molecular weight of 217.18 g/mol for this compound.[1]
-
Potential Impurities
A thorough analytical validation requires the consideration of potential impurities that may arise during the synthesis of this compound. These can include:
-
Starting Materials: Unreacted naphthalene or other precursors.
-
Isomeric Impurities: Other isomers of nitronaphthoic acid formed during the nitration and carboxylation steps.
-
Related Substances: By-products from side reactions, such as dinitro-naphthalene derivatives or products of over-oxidation.
-
Residual Solvents: Solvents used in the synthesis and purification processes.
The chosen analytical methods should be capable of separating the main peak of this compound from all potential and known impurities.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the analytical validation of this compound and a logical approach to method selection.
Caption: General workflow for the analytical validation of this compound.
Caption: Logical flow for analytical method selection.
References
Differentiating 1-Nitro-2-naphthoic Acid from Starting Materials Using Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 1-nitro-2-naphthoic acid and its precursors, 2-methylnaphthalene and the intermediate 2-methyl-1-nitronaphthalene. Detailed experimental protocols for the synthesis and spectroscopic data are presented to aid researchers in reaction monitoring and product characterization.
Spectroscopic Data Comparison
The differentiation of the final product, this compound, from its starting material, 2-methylnaphthalene, and the intermediate, 2-methyl-1-nitronaphthalene, is readily achieved by analyzing their respective IR, ¹H NMR, ¹³C NMR, and Mass spectra. The key distinguishing features are the appearance of nitro (NO₂) and carboxylic acid (COOH) functional groups in the product, which are absent in the starting material.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 2-Methylnaphthalene | ~3050 (aromatic C-H), ~2920 (aliphatic C-H), 1600, 1508 (aromatic C=C)[1] | Aromatic, Alkyl |
| 2-Methyl-1-nitronaphthalene | ~3050 (aromatic C-H), ~2925 (aliphatic C-H), ~1520 (asymmetric NO₂ stretch) , ~1340 (symmetric NO₂ stretch) , 1600, 1510 (aromatic C=C) | Aromatic, Alkyl, Nitro |
| This compound | ~3000 (broad, O-H stretch) , ~3080 (aromatic C-H), ~1700 (C=O stretch) , ~1530 (asymmetric NO₂ stretch) , ~1350 (symmetric NO₂ stretch) , 1600, 1500 (aromatic C=C) | Aromatic, Carboxylic Acid, Nitro |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2-Methylnaphthalene | 7.2-7.8 | Multiplet | Aromatic H |
| ~2.5 | Singlet | -CH₃ | |
| 2-Methyl-1-nitronaphthalene | 7.3-8.1 | Multiplet | Aromatic H |
| ~2.7 | Singlet | -CH₃ | |
| This compound | ~11.0 | Singlet (broad) | -COOH |
| 7.5-8.5 | Multiplet | Aromatic H |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Methylnaphthalene | ~125-135 | Aromatic C |
| ~21 | -CH₃ | |
| 2-Methyl-1-nitronaphthalene | ~123-148 | Aromatic C |
| ~20 | -CH₃ | |
| This compound | ~170 | -COOH |
| ~124-150 | Aromatic C |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.19 | 142 (M⁺), 141, 115[2] |
| 2-Methyl-1-nitronaphthalene | C₁₁H₉NO₂ | 187.19 | 187 (M⁺), 170, 141, 115 |
| This compound | C₁₁H₇NO₄ | 217.18 | 217 (M⁺), 171 (M-NO₂)⁺, 127 |
Experimental Protocols
The synthesis of this compound from 2-methylnaphthalene is a two-step process involving nitration followed by oxidation.
Step 1: Nitration of 2-Methylnaphthalene to 2-Methyl-1-nitronaphthalene
Materials:
-
2-Methylnaphthalene
-
Fuming nitric acid (or concentrated nitric acid)
-
Concentrated sulfuric acid
-
Organic solvent (e.g., acetic acid or dichloromethane)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-methylnaphthalene in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue stirring at low temperature for 2-5 hours.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove residual acids, and dry.
-
The crude 2-methyl-1-nitronaphthalene can be purified by recrystallization from a suitable solvent like ethanol.
Note: Nitration of 2-methylnaphthalene can produce a mixture of isomers. The major product under these conditions is typically 1-nitro-2-methylnaphthalene. Other isomers such as 8-nitro-2-methylnaphthalene and 5-nitro-2-methylnaphthalene may also be formed as minor byproducts.
Step 2: Oxidation of 2-Methyl-1-nitronaphthalene to this compound
Materials:
-
2-Methyl-1-nitronaphthalene
-
Potassium permanganate (KMnO₄)
-
Aqueous base (e.g., sodium hydroxide or potassium hydroxide solution)
-
Sulfuric acid (for acidification)
-
Sodium bisulfite (for quenching excess permanganate)
-
Standard laboratory glassware for reflux
Procedure:
-
Suspend 2-methyl-1-nitronaphthalene in a dilute aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it reacts.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and quench any excess permanganate by adding sodium bisulfite until the purple color is gone and a brown precipitate of manganese dioxide forms.
-
Filter the hot solution to remove the manganese dioxide.
-
Cool the filtrate and acidify with dilute sulfuric acid to precipitate the crude this compound.
-
Filter the solid product, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Note: A potential byproduct of this oxidation is phthalic acid, which can result from the oxidative cleavage of the naphthalene ring system under harsh conditions.
Experimental Workflow and Characterization Logic
The following diagram illustrates the synthetic pathway and the key spectroscopic changes that confirm the conversion at each step.
This guide provides the necessary spectroscopic data and experimental context to effectively differentiate this compound from its precursors. By carefully analyzing the changes in the IR, NMR, and Mass spectra, researchers can confidently track the progress of their synthesis and confirm the identity of their final product.
References
Acidity comparison between 1-Nitro-2-naphthoic acid and other naphthoic acid derivatives
A comprehensive analysis of the acidity of 1-nitro-2-naphthoic acid in comparison to other naphthoic acid derivatives, supported by experimental data and detailed methodologies, to inform research and development in medicinal chemistry and materials science.
The acidity of an organic molecule, quantified by its acid dissociation constant (pKa), is a fundamental physicochemical property that governs its behavior in chemical and biological systems. For researchers in drug development and materials science, a thorough understanding of the factors influencing acidity is paramount for designing molecules with desired properties. This guide provides a detailed comparison of the acidity of this compound with other naphthoic acid derivatives, presenting experimental data, outlining methodologies for pKa determination, and discussing the underlying principles of substituent effects.
Acidity Comparison of Naphthoic Acid Derivatives
The acidity of naphthoic acids is significantly influenced by the position of the carboxylic acid group and the nature and position of other substituents on the naphthalene ring. The accompanying table summarizes the experimental pKa values for this compound and a range of other naphthoic acid derivatives, providing a quantitative basis for comparison.
| Compound | Substituent(s) | pKa | Solvent |
| 2-Naphthoic Acid | None | 4.17 - 4.2[1] | Water |
| 1-Naphthoic Acid | None | 3.7[1] | Water |
| This compound | 1-Nitro | 2.89 | 50% aq. 2-butoxyethanol |
| 3-Nitro-2-naphthoic Acid | 3-Nitro | 3.69 | 50% aq. 2-butoxyethanol |
| 4-Nitro-2-naphthoic Acid | 4-Nitro | 3.66 | 50% aq. 2-butoxyethanol |
| 5-Nitro-2-naphthoic Acid | 5-Nitro | 3.82 | 50% aq. 2-butoxyethanol |
| 6-Nitro-2-naphthoic Acid | 6-Nitro | 3.72 | 50% aq. 2-butoxyethanol |
| 7-Nitro-2-naphthoic Acid | 7-Nitro | 3.74 | 50% aq. 2-butoxyethanol |
| 8-Nitro-2-naphthoic Acid | 8-Nitro | 4.01 | 50% aq. 2-butoxyethanol |
| 3-Nitro-1-naphthoic Acid | 3-Nitro | 4.29 | 50% aq. 2-butoxyethanol |
| 4-Nitro-1-naphthoic Acid | 4-Nitro | 4.09 | 50% aq. 2-butoxyethanol |
| 5-Nitro-1-naphthoic Acid | 5-Nitro | 4.21 | 50% aq. 2-butoxyethanol |
| 6-Nitro-1-naphthoic Acid | 6-Nitro | 4.29 | 50% aq. 2-butoxyethanol |
| 7-Nitro-1-naphthoic Acid | 7-Nitro | 4.30 | 50% aq. 2-butoxyethanol |
| 8-Nitro-1-naphthoic Acid | 8-Nitro | 4.88 | 50% aq. 2-butoxyethanol |
Note: The pKa values for the nitro-substituted naphthoic acids were determined in 50% aqueous 2-butoxyethanol. Direct comparison with values in water should be made with caution, as the solvent can influence acidity. However, the relative trends within the series are highly informative.
Factors Influencing Acidity: A Deeper Dive
The observed differences in acidity among naphthoic acid derivatives can be attributed to a combination of electronic and steric effects.
Electronic Effects: The primary electronic factor at play is the inductive effect of the substituents. Electron-withdrawing groups, such as the nitro group (-NO₂), increase the acidity of the carboxylic acid. They do this by pulling electron density away from the carboxylate group of the conjugate base, thereby stabilizing the negative charge and favoring the dissociation of the proton. This effect is clearly demonstrated by the significantly lower pKa of this compound (2.89) compared to the unsubstituted 2-naphthoic acid (4.17-4.2). The position of the nitro group is also critical. In this compound, the nitro group is in close proximity to the carboxylic acid, leading to a strong electron-withdrawing inductive effect.
Steric Effects: Steric interactions can also play a crucial role in determining acidity. In the case of 1-naphthoic acid derivatives, steric hindrance between the substituent at the 8-position (the "peri" position) and the carboxylic acid group at the 1-position can force the carboxylic acid out of the plane of the naphthalene ring. This can disrupt resonance stabilization of the carboxylate anion, leading to a decrease in acidity. This is evident in the higher pKa of 8-nitro-1-naphthoic acid (4.88) compared to other nitro-isomers of 1-naphthoic acid. For this compound, while there is some steric interaction between the adjacent nitro and carboxylic acid groups, it is not as pronounced as the peri-interaction in 8-substituted 1-naphthoic acids.
Caption: Factors influencing the acidity of naphthoic acid derivatives.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for reliable acidity comparisons. Two common and robust methods are potentiometric titration and spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound of interest while monitoring the pH.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Solution Preparation: Prepare a standard solution of the naphthoic acid derivative (e.g., 0.01 M) in a suitable solvent. For compounds with low water solubility, a co-solvent system such as water-ethanol or water-2-butoxyethanol may be used. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also required.
-
Calibration: Calibrate the pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
Titration: Place a known volume of the analyte solution in a beaker and immerse the calibrated pH electrode. Add the standardized base solution in small, precise increments, recording the pH after each addition. Stir the solution continuously.
-
Data Analysis: Plot the recorded pH values against the volume of base added to generate a titration curve. The equivalence point is the point of steepest slope. The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of base required to reach the equivalence point has been added).
Spectrophotometric Method
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon ionization.
Workflow for Spectrophotometric pKa Determination
Caption: Workflow for pKa determination by spectrophotometry.
Detailed Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values that span the expected pKa range of the analyte.
-
Solution Preparation: Prepare a stock solution of the naphthoic acid derivative in a suitable solvent.
-
Spectral Measurement: Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH values. Measure the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms of the molecule is maximal. Plot the absorbance at this wavelength against the pH of the solutions. The resulting sigmoidal curve will have an inflection point, and the pH at this inflection point corresponds to the pKa of the compound.
Conclusion
The acidity of this compound is significantly enhanced compared to its parent compound, 2-naphthoic acid, due to the strong electron-withdrawing nature of the nitro group. This guide provides a quantitative comparison of the acidity of this compound with a range of other substituted naphthoic acids, highlighting the interplay of electronic and steric effects. The detailed experimental protocols for pKa determination offer researchers practical guidance for obtaining reliable acidity data. A thorough understanding of these principles is essential for the rational design of molecules with tailored properties in various scientific disciplines.
References
A Comparative Analysis of 1-Nitro-2-naphthoic Acid: Bridging Theoretical Predictions with Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental properties of 1-Nitro-2-naphthoic acid, a naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. By juxtaposing computational predictions with available empirical data, this document aims to offer a clear perspective on the molecule's characteristics and highlight areas for future experimental investigation.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key computed (theoretical) and known experimental properties of this compound and its parent compound, 2-naphthoic acid, for contextual reference.
| Property | Theoretical (this compound) | Experimental (this compound) | Experimental (2-Naphthoic acid - Parent Compound) |
| Molecular Formula | C₁₁H₇NO₄[1][2] | C₁₁H₇NO₄ | C₁₁H₈O₂[3] |
| Molecular Weight | 217.18 g/mol [1][2] | - | 172.183 g/mol [3] |
| pKa | Not available in searched literature. | Not available in searched literature. | 4.2[3] |
| Melting Point | Not available in searched literature. | - | 185.5 °C[3] |
| Boiling Point | Not available in searched literature. | Not specified[4] | - |
| LogP (XLogP3) | 2.5[1][2] | - | - |
| Topological Polar Surface Area | 83.1 Ų[1][2] | - | - |
| Hydrogen Bond Donors | 1[1][2] | - | 1[3] |
| Hydrogen Bond Acceptors | 4[1][2] | - | 2[3] |
| Solubility | Not available in searched literature. | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. (Inferred from related compounds[5][6][7]) | White solid[3] |
| Appearance | - | - | White to pale yellow crystalline solid[6] |
Note: Experimental data for this compound is limited in the public domain. Data for the parent compound, 2-naphthoic acid, is provided for comparison. The nitro group is expected to influence properties such as pKa and solubility.
Logical Workflow for Property Comparison
The following diagram illustrates the systematic process of comparing theoretical predictions with experimental results for a given chemical compound.
Caption: Workflow for comparing theoretical and experimental chemical properties.
Hypothetical Signaling Pathway Interaction
While no specific biological signaling pathways involving this compound are documented in the searched literature, the diagram below illustrates a generalized mechanism by which a small molecule inhibitor might interact with a cellular signaling cascade.
Caption: Generalized model of a small molecule inhibiting a kinase cascade.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are standard protocols for determining the key physicochemical properties discussed.
pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's acidity in a solution.
-
Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.
-
Methodology:
-
Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system like water/methanol, due to the low aqueous solubility of many organic acids.
-
Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of NaOH (e.g., 0.1 M) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point.
-
Solubility Determination via the Gravimetric Method
This method provides a reliable way to measure the solubility of a solid in a liquid.[7]
-
Principle: An excess of the solid solute is dissolved in a solvent to create a saturated solution at a constant temperature. A known volume of the saturated solution is then evaporated, and the mass of the remaining solute is measured.
-
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the chosen solvent (e.g., ethanol) in a sealed, isothermal vessel.[7]
-
Equilibration: The mixture is agitated (e.g., with a magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.[7]
-
Sampling: A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette, ensuring no solid particles are transferred.
-
Evaporation: The sampled solution is transferred to a pre-weighed container. The solvent is evaporated in a drying oven at a suitable temperature.[7]
-
Measurement: The container with the dried solute is cooled in a desiccator and then weighed. The process of drying and weighing is repeated until a constant mass is achieved.[7]
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L).
-
Structural and Purity Analysis via Spectroscopy
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as N-O stretches from the nitro group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of a sample and confirm its molecular weight. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (217.18 g/mol ).[2]
Conclusion and Future Directions
The theoretical properties of this compound, derived from computational models, provide a valuable starting point for understanding its chemical nature.[1][2] However, the current scarcity of published experimental data underscores a significant gap in the literature. Key experimental values, particularly for pKa and solubility in various solvents, are essential for predicting its behavior in biological systems and for optimizing its use in chemical synthesis. Future research should focus on the empirical determination of these properties to validate and refine computational predictions, thereby enabling a more complete and accurate characterization of this compound for potential drug discovery and development applications.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C11H7NO4 | CID 575415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. 1-Nitro-2-naphthol [drugfuture.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 1-Nitro-2-naphthoic Acid
The proper disposal of 1-Nitro-2-naphthoic acid is a critical component of laboratory safety and environmental responsibility. As with most laboratory chemicals, it should be treated as hazardous waste unless explicitly determined otherwise by an institution's Environmental Health and Safety (EHS) department.[1] Disposal procedures are regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle to grave" management system for hazardous materials.[2][3]
Under no circumstances should this compound be disposed of in the regular trash or discharged into the sewer system.[2][4] The following guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers and laboratory personnel.
Hazardous Waste Characterization
To ensure proper handling, chemical waste must be characterized. While specific toxicity data for this compound is not detailed in the provided search results, it must be managed as hazardous waste. Generally, a chemical is considered hazardous if it exhibits one or more of the following EPA characteristics.
| Characteristic | Description | General EPA Criteria |
| Ignitability | Poses a fire hazard during routine handling. | Liquids with a flash point < 60°C; non-liquids capable of causing fire through friction or spontaneous chemical changes; ignitable compressed gases; oxidizers. |
| Corrosivity | Ability to corrode steel or cause severe skin damage. | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a rate > 6.35 mm per year. |
| Reactivity | Unstable under normal conditions, may react violently with water, form explosive mixtures, or generate toxic gases. | Includes substances that are normally unstable, react violently with water, or are capable of detonation or explosive reaction when heated or subjected to a strong initiating source. |
| Toxicity | Harmful or fatal when ingested or absorbed; may release toxic constituents into the environment. | Contains contaminants at concentrations equal to or greater than those listed in regulatory tables (e.g., certain heavy metals, pesticides). |
This table summarizes general EPA hazardous waste characteristics.[1][3] All chemical waste should be managed through an institution's EHS program for formal determination.[3]
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous: Treat all this compound, including unused or unwanted material, and any items grossly contaminated with it (e.g., gloves, absorbent pads, glassware) as hazardous waste.[5][6]
-
Segregate Waste Streams: Collect this compound waste separately from other waste types.[7] It is crucial to segregate incompatible materials, such as acids, bases, flammables, and oxidizers, to prevent dangerous chemical reactions.[5][8]
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is in good condition and compatible with the chemical.[5][6] For solid waste, a sealable, wide-mouth container is appropriate. Ensure the container has a non-leaking, screw-on cap.[7] Plastic containers are often preferred to glass when compatibility is not an issue.[2]
-
Keep Container Closed: The hazardous waste container must be kept tightly closed at all times, except when waste is being added.[3][7]
Step 3: Labeling
-
Affix Hazardous Waste Tag: As soon as the first particle of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department.[1][2]
-
Complete All Information: The tag must be filled out completely and legibly.[2]
-
Write the full common chemical name: "this compound". Do not use abbreviations, acronyms, or chemical formulas.[2]
-
List all constituents if it is a mixture.[2]
-
Include the Principal Investigator's name, contact information, location (building and room number), and the date waste accumulation began.[2]
-
Clearly mark the container with the words "Hazardous Waste".[2][5]
-
Step 4: Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Use Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1][8]
-
Monitor Accumulation Limits: Be aware of institutional and regulatory limits for waste accumulation (e.g., not to exceed 55 gallons of hazardous waste).[1]
Step 5: Arranging for Disposal
-
Contact EHS for Pickup: Once the container is full or ready for disposal, submit a pickup request to your institution's EHS or hazardous waste program.[2][7]
-
Complete Pickup Forms: Fill out any required waste disposal forms with information that is identical to the tag on the container.[2][7]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste; this must be done by trained EHS staff.[1]
Step 6: Empty Container Disposal
-
Triple Rinse: An empty container that once held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[1][5]
-
Collect Rinsate: The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[1][5]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[5] The clean, defaced container may then typically be disposed of in the regular trash or recycled.[1][5]
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. benchchem.com [benchchem.com]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. nswai.org [nswai.org]
Personal protective equipment for handling 1-Nitro-2-naphthoic acid
This guide provides critical safety, operational, and disposal protocols for handling 1-Nitro-2-naphthoic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1][2][3][4] It may be harmful if swallowed or inhaled.[1][5] As a solid, it may form combustible dust concentrations in the air.[1][2] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
| Hazard Category | Potential Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[1][3][6] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[1][2] Footwear: Fully enclosed shoes are mandatory.[2] |
| Eye Contact | Causes serious eye irritation.[1][3][6] | Safety Goggles: Wear chemical splash goggles that meet appropriate safety standards (e.g., ANSI Z87.1).[2] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[1][2][7] |
| Inhalation | May cause respiratory irritation.[1][3][6] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.[1][2] |
| Ingestion | Harmful if swallowed.[5] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][6]
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[5][7]
-
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste.[1][8]
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2][7]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[2]
-
Solutions: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour any amount down the drain.[1][2]
-
-
Storage:
-
Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
